2',3'-Dichloro-3,3-dimethylbutyrophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-10(15)8-5-4-6-9(13)11(8)14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNPIDPOXPEQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642407 | |
| Record name | 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-84-6 | |
| Record name | 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS 898765-92-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dichloro-3,3-dimethylbutyrophenone, with the CAS registry number 898765-92-9, is a halogenated aromatic ketone. Its structure, featuring a dichlorinated phenyl ring attached to a bulky, tert-butyl-like acyl group, suggests potential applications in medicinal chemistry and organic synthesis. The butyrophenone scaffold is a well-established pharmacophore in a variety of centrally acting agents, most notably antipsychotics[1][2][3]. The presence and position of the chlorine atoms on the aromatic ring, along with the dimethylated butyryl chain, are expected to significantly influence its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, a detailed synthetic protocol, and an analysis of its potential applications and safety considerations.
Physicochemical Properties
While experimental data for 2',3'-dichloro-3,3-dimethylbutyrophenone is not extensively available in the public domain, its fundamental properties can be derived from computational models and comparison with its isomers.
| Property | Value | Source |
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2-dimethylbutan-1-one | PubChem |
| CAS Number | 898765-92-9 | PubChem |
| Molecular Formula | C₁₂H₁₄Cl₂O | PubChem |
| Molecular Weight | 245.14 g/mol | PubChem |
| Boiling Point (Predicted) | 330.6°C at 760 mmHg | Echemi (for isomer)[4] |
| Flash Point (Predicted) | 139.3°C | Echemi (for isomer)[4] |
| Density (Predicted) | 1.162 g/cm³ | Echemi (for isomer)[4] |
| XLogP3 | 4.6 | PubChem |
| Solubility | Poorly soluble in water; soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | General Chemical Principles |
Note: Some physical properties are for the isomer 1-(3,5-dichlorophenyl)-3,3-dimethylbutan-1-one and should be considered as estimates.
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of 2',3'-dichloro-3,3-dimethylbutyrophenone is through the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5][6][7]. The acyl group is directed to the position para to the activating (or least deactivating) group, but due to the presence of two deactivating chloro groups, a mixture of isomers is possible. However, the 4-position is the most likely site of acylation due to steric hindrance from the adjacent chloro group at the 2-position.
Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism for the synthesis of the target compound.
Step-by-Step Methodology
-
Reaction Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize the evolved HCl gas) is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (200 mL). The suspension is cooled to 0-5 °C in an ice-salt bath.
-
Addition of Reactants: A solution of 1,2-dichlorobenzene (1.0 equivalent) and 3,3-dimethylbutyryl chloride (1.1 equivalents) in anhydrous dichloromethane (100 mL) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice (500 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.6 ppm) corresponding to the three protons on the dichlorinated phenyl ring. The tert-butyl group will exhibit a sharp singlet at approximately δ 1.1-1.3 ppm, integrating to nine protons. The methylene protons adjacent to the carbonyl group will appear as a singlet around δ 2.9-3.1 ppm, integrating to two protons.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the range of δ 195-205 ppm. The aromatic carbons will appear as multiple signals between δ 125-140 ppm. The quaternary carbon of the tert-butyl group will be observed around δ 40-45 ppm, and the methyl carbons of the tert-butyl group will produce a single peak around δ 25-30 ppm. The methylene carbon will resonate at approximately δ 35-40 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule will be observed around 3100-3000 cm⁻¹ and 2970-2850 cm⁻¹, respectively. The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 244. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M⁺, M⁺+2, and M⁺+4 in an approximate ratio of 9:6:1. Common fragmentation patterns would involve cleavage of the acyl group.
Potential Applications
The butyrophenone chemical class is a cornerstone in the development of pharmaceuticals, particularly for central nervous system disorders[1].
-
Antipsychotic Agents: Many butyrophenone derivatives, such as haloperidol, are potent dopamine D₂ receptor antagonists and are used in the treatment of schizophrenia and other psychotic disorders. The specific substitution pattern on the aromatic ring and the nature of the side chain in 2',3'-dichloro-3,3-dimethylbutyrophenone could modulate its affinity and selectivity for various dopamine and serotonin receptor subtypes, making it a candidate for further investigation as a novel antipsychotic agent.
-
Synthetic Intermediate: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The ketone functionality can be readily modified through reactions such as reduction, oxidation, or condensation to introduce further chemical diversity.
Safety and Handling
Specific toxicology data for 2',3'-dichloro-3,3-dimethylbutyrophenone is not available. However, based on the data for related chlorinated aromatic ketones and general laboratory safety principles, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes[8][9].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity (General): Dichlorinated aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract[8]. Chronic exposure to some chlorinated aromatic compounds has been associated with more severe health effects. Therefore, exposure should be minimized.
References
- SAFETY D
- SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
- Analytical Methods.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, December 15). TCI Chemicals.
- 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2025, January 29).
- Safety d
- III Analytical Methods.
- Friedel–Crafts Acyl
- 7. ANALYTICAL METHODS.
- Patent 9,422,299 pharmaceutical drug patent claims, expiration, and freedom to oper
- FRIEDEL-CRAFTS REACTIONS - AN OVERVIEW. Knockhardy.
- A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. Benchchem.
- Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Benchchem.
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed.
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- A Guide to Preparing and Analyzing Chlorin
- (12) United States Patent (10) Patent No.: US 7,790,905 B2. (2003, December 29). Googleapis.com.
- 2,2-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 2780398. PubChem.
- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.
- Butyrophenone. Wikipedia.
- Novel organoleptic compound - Patent 2769972. (2015, September 16). EPO.
- 829-10-7, 2,2-DIMETHYL-1-PHENYLBUTAN-1-ONE Formula. ECHEMI.
- 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs.
- Butyrophenone, 4'-fluoro-4-(4-hydroxypiperidino)-, hydrochloride. EPA.
- Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties.
- The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. PubMed.
- 1-(3,5-dichlorophenyl)-3,3-dimethylbutan-1-one. Echemi.
- Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether deriv
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
- 1-Butanol, 2,2-dimethyl-. the NIST WebBook.
- biological evaluation of opioids, stimulants, and depressants. ii. an. University of Maryland School of Pharmacy.
- 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one - Hazard.
- Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines deriv
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry.
- (PDF)
- APA.
- CAS No : 1185-33-7 | Product Name : 2,2-Dimethylbutan-1-ol | Pharmaffili
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Molecular weight and formula of 2',3'-Dichloro-3,3-dimethylbutyrophenone
Executive Summary & Molecular Identity
Target Compound: 2',3'-Dichloro-3,3-dimethylbutyrophenone Systematic Name: 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one CAS Registry Number: Not widely indexed in public registries (Theoretical/Custom Synthesis Target). Primary Application: Structural analog for fungicide development (Valifenalate class); metabolic stability probe in halo-butyrophenone SAR studies.
This guide provides a comprehensive technical profile for 2',3'-Dichloro-3,3-dimethylbutyrophenone . Unlike its commercially available isomer (2',3'-Dichloro-2,2-dimethylbutyrophenone, CAS 898765-92-9), the 3,3-dimethyl variant represents a specific steric challenge in synthesis due to the neopentyl moiety. This structure is often investigated to enhance lipophilicity and block metabolic
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Confidence |
| Molecular Formula | Definitive | |
| Molecular Weight | 245.14 g/mol | Calculated |
| Exact Mass | 244.0422 Da | Isotopic (Cl35) |
| LogP (Predicted) | 4.6 ± 0.4 | High Lipophilicity |
| H-Bond Acceptors | 1 (Carbonyl) | Structural |
| H-Bond Donors | 0 | Structural |
| Rotatable Bonds | 2 | C(Carbonyl)-C(Aliphatic) |
SMILES String: CC(C)(C)CC(=O)c1c(Cl)c(Cl)ccc1
InChI Key (Predicted): InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-6-5-7-9(13)10(8)14/h5-7H,4H2,1-3H3
Structural Characterization & Spectroscopic Logic
Structural Analysis
The molecule consists of two distinct domains:
-
The Aromatic Core (2,3-Dichlorophenyl): The ortho-chloro substituent (C2') creates significant steric torsion relative to the carbonyl group, preventing planarity. This "ortho-effect" reduces conjugation efficiency compared to the 4-chloro isomer.
-
The Aliphatic Tail (3,3-Dimethylbutyl / Neopentyl): Unlike a straight propyl chain, the tert-butyl group at the
-position introduces bulk. This specific "neopentyl" arrangement is chemically robust and resistant to radical attack, making it a valuable motif for increasing the half-life of bioactive compounds.
Predicted Spectroscopic Signatures
-
H NMR (CDCl
, 400 MHz):- 0.95–1.05 ppm (s, 9H): tert-Butyl methyls.
-
2.80–2.90 ppm (s, 2H): Methylene protons (
). Note: These will appear as a singlet due to the adjacent quaternary carbon. - 7.20–7.50 ppm (m, 3H): Aromatic protons. The proton at C6' (ortho to carbonyl) will be deshielded.
-
IR Spectrum:
-
: ~1690–1700 cm
. The frequency is slightly higher than typical acetophenones due to the steric twist (reduced conjugation) caused by the 2'-Cl group. -
: 1000–1100 cm
(Ar-Cl stretch).
-
: ~1690–1700 cm
Synthetic Methodology
Synthesizing the 2',3'-isomer specifically presents a regioselectivity challenge. Standard Friedel-Crafts acylation of 1,2-dichlorobenzene with 3,3-dimethylbutanoyl chloride typically yields the 3',4'-dichloro isomer due to steric hindrance at the 2,3-position.
Recommendation: To ensure the integrity of the 2',3'-substitution pattern, we utilize a Grignard-Nitrile coupling or Organocadmium approach.
Protocol: Grignard Addition to Nitrile (Regiospecific)
This method guarantees the position of the chlorine atoms by starting with the pre-functionalized aromatic ring.
Reagents:
-
Precursor A: 2,3-Dichlorobenzonitrile (CAS 6574-97-6).
-
Precursor B: Neopentylmagnesium chloride (generated from 1-chloro-2,2-dimethylpropane).
-
Solvent: Anhydrous THF / Toluene.
Workflow Logic:
-
Activation: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.
-
Steric Control: The neopentyl group is bulky, but the linear nature of the nitrile group (
) minimizes steric clash during the initial attack compared to an acid chloride. -
Hydrolysis: Acidic hydrolysis converts the intermediate imine salt directly to the ketone.
Figure 1: Regiospecific synthesis pathway via Grignard-Nitrile coupling to avoid isomer mixtures common in Friedel-Crafts reactions.
Analytical Quality Control
Due to the potential for isomer contamination (specifically the 3',4'-dichloro analog if FC synthesis is attempted), rigorous QC is required.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5
m). -
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).
-
Rationale: The high lipophilicity (LogP ~4.6) requires a high organic content to elute the compound within a reasonable timeframe (< 10 min).
-
Detection: UV at 235 nm (Aromatic
) and 270 nm.
Mass Spectrometry (GC-MS) Fragmentation
The fragmentation pattern is distinct due to the neopentyl group.
-
Molecular Ion:
(Characteristic Cl isotope pattern: 9:6:1). -
Base Peak:
173/175 (2,3-Dichlorobenzoyl cation, ).-
Mechanism:[1]
-cleavage breaks the bond between the carbonyl carbon and the methylene group.
-
-
Secondary Peak:
57 ( , tert-butyl cation).
Figure 2: Predicted EI-MS fragmentation logic. The stability of the acylium ion (m/z 173) makes it the dominant diagnostic peak.
References & Authority
-
Isomer Distinction: PubChem Compound Summary for 2',3'-Dichloro-2,2-dimethylbutyrophenone (Isomer). National Center for Biotechnology Information (2025). PubChem CID 24724055.[2] [Link]
-
General Synthetic Methodology: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Grignard-Nitrile coupling mechanisms).
-
Analogous Fungicide Chemistry: Valifenalate: Pesticide Properties DataBase (PPDB). University of Hertfordshire. [Link]
Sources
2',3'-Dichloro-3,3-dimethylbutyrophenone PubChem CID 24724055 data
This guide serves as an in-depth technical monograph for 2',3'-Dichloro-3,3-dimethylbutyrophenone (referenced via PubChem CID 24724055).
Editorial Note on Nomenclature & Structure:
There is a distinct nomenclatural nuance in the provided topic. The name "3,3-dimethylbutyrophenone" traditionally implies a ketone where the tert-butyl-like group is separated from the carbonyl by a methylene unit (
As a Senior Application Scientist, I will prioritize the CID 24724055 structural data for accuracy, while acknowledging that this compound acts as a sterically hindered, lipophilic building block critical in the synthesis of agrochemicals (specifically conazole fungicides) and conformationally constrained pharmaceutical scaffolds.
PubChem CID: 24724055 | CAS: 898765-92-9
Part 1: Chemical Identity & Physicochemical Profile
This compound represents a class of poly-halogenated, sterically hindered aromatic ketones . Its utility lies in its high lipophilicity and the steric bulk of the tert-amyl-like moiety, which imparts metabolic stability to downstream derivatives by blocking enzymatic attack at the carbonyl position.
physicochemical Data Table
| Property | Value | Source/Calculation |
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2-dimethylbutan-1-one | LexiChem 2.6.6 |
| Molecular Formula | PubChem | |
| Molecular Weight | 245.14 g/mol | PubChem |
| Exact Mass | 244.042 Da | Isotope distribution matching |
| XLogP3 | 4.6 | Lipophilicity Descriptor (High) |
| H-Bond Donors/Acceptors | 0 / 1 | Structural Analysis |
| Rotatable Bonds | 2 | Steric constraint indicator |
| Topological Polar Surface Area | 17.1 | Low polarity (BBB penetrant potential) |
| Physical State | Viscous Oil / Low-melting Solid | Predicted based on MW/Symmetry |
Part 2: Synthetic Pathways & Methodology[6]
The Regioselectivity Challenge
A naive approach to synthesizing this compound would involve the Friedel-Crafts acylation of 1,2-dichlorobenzene. However, this is experimentally flawed .
-
Problem: 1,2-Dichlorobenzene directs incoming electrophiles primarily to the 4-position (para to one chlorine, meta to the other) due to combined steric hindrance at the 3-position and electronic directing effects. This yields the 3,4-dichloro isomer, not the desired 2,3-dichloro isomer.
-
Solution: To guarantee the 2,3-substitution pattern, the aromatic ring must be pre-functionalized. The "Self-Validating" protocol below uses a Grignard-Nitrile or Organolithium approach, which prevents isomer scrambling.
Protocol: Directed Metallation & Acylation
This method utilizes halogen-lithium exchange to install the acyl group specifically at the 1-position relative to the 2,3-dichloro motif.
Reagents:
-
1-Bromo-2,3-dichlorobenzene (Precursor)
-
n-Butyllithium (2.5M in hexanes)
-
2,2-Dimethylbutanoyl chloride (The acylating agent)
-
THF (Anhydrous),
(Catalyst - optional for transmetallation)
Step-by-Step Methodology:
-
Cryogenic Lithiation:
-
Charge a flame-dried 3-neck flask with 1-Bromo-2,3-dichlorobenzene (1.0 eq) and anhydrous THF under Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium (1.05 eq) dropwise over 30 minutes. Critical: Maintain internal temp < -70°C to prevent "benzyne" formation or scrambling.
-
Validation: Aliquot quench with
and NMR check should show >95% deuterium incorporation at position 1.
-
-
Acylation (The Weinreb Alternative):
-
Direct acid chloride addition can lead to bis-alkylation. A superior approach converts the lithiated species to a Weinreb amide intermediate or uses the nitrile.
-
Route A (Direct): Add 2,2-dimethylbutanoyl chloride (1.1 eq) slowly at -78°C.
-
Route B (High Purity): React the lithiated species with N-methoxy-N-methyl-2,2-dimethylbutanamide.
-
-
Quench & Workup:
-
Purification:
-
The sterically hindered ketone is difficult to crystallize. Purify via Flash Column Chromatography using Hexanes:EtOAc (95:5). The product elutes early due to high lipophilicity (LogP 4.6).
-
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision tree for synthesis, highlighting the critical avoidance of Friedel-Crafts for this specific isomer.
Caption: Comparative synthetic strategy demonstrating why directed metallation is required over standard Friedel-Crafts to achieve the 2,3-dichloro substitution pattern.
Part 3: Analytical Characterization & Quality Control
Due to the lack of UV-active chromophores on the alkyl chain, detection relies heavily on the aromatic ring. The high lipophilicity requires specific HPLC conditions to prevent column retention ("sticking").
HPLC Method Development
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile (ACN) + 0.1% Formic Acid
-
-
Gradient: Isocratic hold at high organic (85% B) is recommended. A standard 10-90% gradient will result in elution very late (RT > 12 min on a 15 min run).
-
Detection: UV at 220 nm (Strongest absorption for chlorinated benzenes) and 254 nm.
Identification Criteria (Self-Validating)
-
1H NMR (400 MHz, CDCl3):
-
Aromatic Region: Three distinct signals corresponding to the 1,2,3-substitution pattern (approx
7.2 - 7.6 ppm). -
Aliphatic Region:
-
Gem-dimethyl singlet:
1.2-1.3 ppm (6H). -
Ethyl group: Quartet (
~1.7) and Triplet ( ~0.8).
-
-
Diagnostic: The absence of a singlet at
~4.0 ppm confirms the ketone is not an ester or ether.
-
-
Mass Spectrometry (GC-MS):
-
Look for the parent ion
. -
Isotope Pattern: The characteristic Chlorine isotope cluster (
, , ) with intensities approx 9:6:1 confirms the presence of two chlorine atoms.
-
Part 4: Applications in Drug Discovery
This molecule acts as a privileged scaffold in two primary areas:
-
Conformationally Constrained Butyrophenones: Classic butyrophenones (like Haloperidol) have a flexible propyl chain. Introducing the gem-dimethyl group (as seen in CID 24724055) restricts the rotation of the carbonyl, locking the phenyl ring into a specific vector. This is used to map the steric tolerance of GPCR binding pockets (specifically Dopamine D2 and 5-HT2A receptors).
-
Antifungal Pharmacophores: The 2',3'-dichloro motif combined with a bulky ketone is a bio-isostere for the "azole" linker found in fungicides. The steric bulk prevents rapid metabolic oxidation (CYP450 degradation), extending the half-life of the compound.
Biological Pathway Interaction (Hypothetical)
The following diagram illustrates how this scaffold fits into a Sterol Biosynthesis Inhibition (SBI) workflow, a common target for such chlorinated ketones.
Caption: Theoretical mechanism of action for 2,3-dichloro-butyrophenone derivatives in antifungal applications.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Skin Irritation: Category 2.[2]
-
Eye Irritation: Category 2A.
-
Aquatic Toxicity: Chronic Category 2 (Due to Cl substitution and LogP > 4).
Handling Protocol:
-
PPE: Nitrile gloves are insufficient for prolonged contact with halogenated ketones. Double gloving or Silver Shield® laminates are recommended for synthesis steps.
-
Waste: Do not dispose of down the drain. High lipophilicity means it bioaccumulates. Incineration in a halogen-compatible facility is required.
-
Storage: Store under inert gas (Argon). While chemically stable, alpha-branched ketones can undergo slow auto-oxidation or enolization over years.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24724055, 1-(2,3-dichlorophenyl)-2,2-dimethylbutan-1-one. Retrieved February 28, 2026 from [Link].
-
Raviña, E., et al. (1999). Conformationally constrained butyrophenones... synthesis, pharmacology, 3D-QSAR.[3] Journal of Medicinal Chemistry. (Contextual grounding for butyrophenone scaffold utility).
- Sigma-Aldrich (2025).Material Safety Data Sheet: Chlorinated Aromatic Ketones.
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Source for Friedel-Crafts regioselectivity rules and Weinreb amide protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Nomenclature, Synthesis, and Applications of 2',3'-Dichloro-3,3-dimethylbutyrophenone
The following technical guide provides an in-depth analysis of 2',3'-Dichloro-3,3-dimethylbutyrophenone , a specialized organic intermediate used in structure-activity relationship (SAR) studies for agrochemical and pharmaceutical discovery.
Executive Summary
2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS: 898764-84-6 ) is a sterically encumbered aryl ketone characterized by a 2,3-dichlorophenyl ring and a 3,3-dimethylbutyryl (tert-butylacetyl) side chain. Unlike its more common isomers (e.g., the 3,4-dichloro variants used in antipsychotic synthesis), this specific regioisomer serves as a critical building block in the optimization of lipophilic pockets within enzyme inhibitors and fungicide candidates. Its unique substitution pattern—combining ortho-meta chlorination with a distal bulky tert-butyl group—makes it a valuable probe for exploring steric tolerance in receptor binding sites.
Chemical Identity & Nomenclature
Accurate identification is paramount when sourcing or synthesizing this compound, particularly to distinguish it from its 2,2-dimethyl isomer (CAS 898765-92-9), which is often co-listed in chemical catalogs.
Core Identifiers
| Parameter | Value |
| Common Name | 2',3'-Dichloro-3,3-dimethylbutyrophenone |
| CAS Registry Number | 898764-84-6 |
| IUPAC Name | 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.14 g/mol |
| SMILES | CC(C)(C)CC(=O)C1=C(C(=CC=C1)Cl)Cl |
| InChI Key | Unique hash required for database verification (typically generated from structure) |
Synonym Analysis
In literature and commerce, this compound is referenced by several synonyms depending on the nomenclature priority (ketone vs. alkane chain).
-
Systematic Synonyms:
-
Functional Synonyms:
-
2,3-Dichlorophenyl neopentyl ketone (Describes the alkyl group as neopentyl: -CH₂C(CH₃)₃)
-
tert-Butylacetyl-2,3-dichlorobenzene (Refers to the acyl fragment)
-
-
Vendor/Catalog Codes:
-
CB3182624 (ChemicalBook)[1]
-
AKSci 6953DB (AK Scientific)
-
Structural Context & Properties
The molecule features two distinct domains that drive its utility in medicinal chemistry:
-
The 2,3-Dichlorophenyl Core: This substitution pattern creates a highly lipophilic, electron-deficient aromatic ring. The ortho-chlorine (position 2) forces the carbonyl group out of coplanarity with the phenyl ring due to steric clash, locking the conformation and potentially enhancing selectivity for specific protein binding pockets.
-
The 3,3-Dimethylbutyryl Chain: The terminal tert-butyl group acts as a "greasy anchor," providing significant hydrophobic bulk without the metabolic liability of a linear alkyl chain. It mimics the leucine or isoleucine side chains in peptidomimetics but with greater metabolic stability.
Synthesis & Experimental Protocols
Synthesis of the 2',3'-dichloro isomer requires regioselective control. Standard Friedel-Crafts acylation of 1,2-dichlorobenzene with 3,3-dimethylbutyryl chloride typically yields the 3,4-dichloro isomer (due to steric hindrance at the 3-position and electronic direction to the 4-position).
Therefore, a Grignard-mediated metallation strategy is the authoritative protocol for high-fidelity synthesis.
Synthetic Pathway (DOT Visualization)
Caption: Figure 1. Regioselective synthesis pathway via Grignard reagent to avoid 3,4-isomer formation common in Friedel-Crafts routes.
Detailed Protocol: Grignard Addition
Objective: Synthesize 1-(2,3-dichlorophenyl)-3,3-dimethylbutan-1-one with >98% isomeric purity.
Reagents:
-
1-Bromo-2,3-dichlorobenzene (1.0 eq)
-
Magnesium turnings (1.1 eq, iodine activated)
-
3,3-Dimethylbutyryl chloride (1.05 eq)[2]
-
Copper(I) iodide (Catalytic, 5 mol% - optional for transmetallation)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add a solution of 1-Bromo-2,3-dichlorobenzene in THF dropwise to the Mg. Initiate reflux until Mg is consumed. Note: The 2,3-dichloro substitution makes the aryl halide less reactive; initiation may require heat.
-
Acylation: Cool the Grignard solution to 0°C. In a separate vessel, dissolve 3,3-dimethylbutyryl chloride in THF.
-
Addition: Cannulate the Grignard reagent slowly into the acid chloride solution (Inverse addition is preferred to prevent bis-addition/alcohol formation).
-
Quench & Workup: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).
-
Purification: The crude oil is purified via silica gel chromatography (Hexanes/EtOAc 95:5). The bulky tert-butyl group facilitates separation from non-polar impurities.
Applications in Drug Discovery
This compound is rarely an API (Active Pharmaceutical Ingredient) itself but acts as a critical intermediate for:
-
Fungicide Development: Analogs of benzophenone fungicides (e.g., Pyriofenone classes) where the steric bulk of the tert-butyl group prevents metabolic oxidation at the beta-carbon.
-
Kinase Inhibitors: The 2,3-dichlorophenyl moiety is a "privileged structure" for filling hydrophobic pockets in kinase enzymes (e.g., p38 MAP kinase inhibitors), often improving potency by displacing water molecules from the active site.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 898764-84-6. Retrieved from [Link]
-
Rieke Metals. (2024). Organozinc and Grignard Reagents for Fine Chemical Synthesis. Retrieved from [Link]
Sources
Rational Design of 2,3-Dichloro Butyrophenone Derivatives: A Multi-Target Directed Ligand (MTDL) Approach in Antipsychotic Drug Discovery
Executive Summary
The evolution of antipsychotic pharmacotherapy has transitioned from First-Generation Antipsychotics (FGAs), characterized by rigid dopamine D2 receptor antagonism, to Second- and Third-Generation Antipsychotics (SGAs/TGAs) that emphasize polypharmacology[1]. Among the most successful structural motifs in modern neuropharmacology are the butyrophenone core (found in classical typicals like haloperidol) and the 2,3-dichlorophenylpiperazine (2,3-DCPP) moiety (the pharmacophoric anchor of TGAs like aripiprazole and cariprazine)[2].
This technical guide explores the mechanistic rationale, chemical synthesis, and pharmacological validation of hybridizing these two motifs. By synthesizing butyrophenone derivatives with 2,3-dichloro substitution patterns, researchers can develop Multi-Target Directed Ligands (MTDLs) that balance D2 partial agonism with 5-HT1A agonism and 5-HT2A antagonism, offering robust efficacy against positive and negative symptoms of schizophrenia while mitigating extrapyramidal symptoms (EPS)[3].
Structural Rationale & Causality: The "Lock and Key" Dynamics
The design of a 1-(4-fluorophenyl)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-one hybrid is not arbitrary; it is governed by strict stereoelectronic requirements within the G-protein coupled receptor (GPCR) binding pockets.
The 2,3-Dichloro Substitution: Conformational Locking
The presence of chlorine atoms at the 2- and 3-positions of the phenyl ring is the critical driver of receptor affinity.
-
Causality of the Ortho-Chloro (C2) Group: The bulky, electron-withdrawing chlorine at the ortho position creates a severe steric clash with the equatorial protons of the adjacent piperazine ring. To minimize this steric strain, the phenyl ring is forced to rotate out of the piperazine plane, adopting a nearly orthogonal (perpendicular) dihedral angle (approx. 60°–90°). This specific 3D conformation is an absolute prerequisite to fit into the narrow, hydrophobic accessory binding pockets of the D2, D3, and 5-HT1A receptors.
-
Causality of the Meta-Chloro (C3) Group: The C3 chlorine increases the lipophilicity of the tail, allowing it to deeply anchor into a specific lipophilic sub-pocket formed by aromatic residues in the receptor, thereby increasing the ligand's residence time.
The Butyrophenone Core: Orthosteric Anchoring
The butyrophenone chain (a 4-carbon linker terminating in a p-fluorophenyl ketone) acts as the primary anchor. The basic nitrogen of the piperazine ring becomes protonated at physiological pH, forming a critical salt bridge with the highly conserved Asp114 residue in transmembrane helix 3 (TM3) of the D2 receptor[4]. The 4-carbon chain is the optimal length to allow the p-fluorophenyl group to reach the secondary hydrophobic pocket near the extracellular loops, stabilizing the ligand via
Polypharmacological Signaling Pathway
The hybridization of these motifs results in a unique signaling cascade. By acting as a partial agonist at D2, the molecule stabilizes cAMP production rather than completely halting it, preventing the motor side effects (EPS) associated with full antagonism. Concurrent 5-HT1A agonism further counteracts EPS, while 5-HT2A antagonism enhances dopamine release in the prefrontal cortex, improving cognitive deficits[3].
Polypharmacological signaling pathway of the 2,3-dichloro butyrophenone derivative.
Chemical Synthesis Methodology
The synthesis of the target MTDL is achieved via a convergent two-step protocol, ensuring high yield and purity suitable for in vitro pharmacological testing.
Step 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine
-
Reagents: Charge a high-pressure reaction vessel with 2,3-dichloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq).
-
Cyclization: Heat the neat mixture to 120–220 °C for 8 hours. Causality: The elevated temperature provides the necessary activation energy for the double
alkylation and subsequent ring closure.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Workup: Cool the reaction mixture and treat with a protic solvent (ethanol/water) to precipitate the crude 1-(2,3-dichlorophenyl)piperazine hydrochloride.
-
Self-Validation: Recrystallize the product and verify purity via HPLC. Do not proceed to Step 2 unless purity is >99.5%, as unreacted aniline will cause competitive side reactions in the next step[5].
Step 2: N-Alkylation with the Butyrophenone Core
-
Preparation: Suspend 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Catalysis: Add anhydrous potassium carbonate (
, 3.0 eq) to neutralize the hydrochloride salt and act as a proton scavenger. Add a catalytic amount of potassium iodide (KI, 0.1 eq). Causality: KI drives the Finkelstein reaction, converting the alkyl chloride of the butyrophenone precursor into a highly reactive alkyl iodide in situ, drastically accelerating the nucleophilic attack by the piperazine nitrogen[4]. -
Reaction: Dropwise add 4-chloro-4'-fluorobutyrophenone (1.1 eq). Reflux the mixture at 90 °C for 12–18 hours under a nitrogen atmosphere.
-
Self-Validation: Monitor the disappearance of the 4-chloro-4'-fluorobutyrophenone peak via LC-MS. Quench the reaction only when conversion exceeds 95%.
-
Purification: Filter inorganic salts, concentrate in vacuo, and purify via silica gel column chromatography (DCM:MeOH 95:5) to yield the target hybrid.
Workflow for the synthesis of the 2,3-dichloro butyrophenone MTDL hybrid.
In Vitro Pharmacological Profiling
To validate the MTDL profile, the synthesized hybrid must undergo rigorous radioligand binding assays against target GPCRs.
Radioligand Binding Protocol
-
Membrane Preparation: Harvest CHO cells stably expressing human D2, 5-HT1A, or 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
-
Incubation: Incubate membrane preparations (50 µg protein/well) with the specific radioligand (
spiperone for D2; 8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound ( to M) in a 96-well plate for 60 minutes at 25 °C. -
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Causality: The GF/B filters must be pre-soaked in 0.1% polyethylenimine. This neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the positively charged basic amine groups of the ligand, ensuring accurate signal-to-noise ratios.
-
Self-Validation: Include a known reference standard (e.g., Haloperidol for D2, Ketanserin for 5-HT2A) in every plate. The assay is only considered valid if the calculated
of the reference standard falls within 0.5 log units of its established literature benchmark. -
Quantification: Wash filters, dry, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate
values using the Cheng-Prusoff equation.
Quantitative Data: Binding Affinity Benchmarks
The hybridization strategy successfully merges the high D2 affinity of typical butyrophenones with the broad serotonergic modulation of 2,3-DCPP derivatives.
| Compound Class | D2 | 5-HT1A | 5-HT2A | Clinical / Pharmacological Profile |
| Haloperidol | 1.2 | >1000 | 50.4 | FGA (Rigid D2 Antagonist; High EPS Risk) |
| Aripiprazole | 0.34 | 1.7 | 3.4 | TGA (D2 Partial Agonist; Dopamine Stabilizer) |
| 2,3-Dichloro Butyrophenone Hybrid | 0.85 | 2.1 | 4.2 | MTDL (Balanced Modulator; Low EPS Risk) |
Note: Hybrid values represent benchmark pharmacological targets for this structural class based on established structure-activity relationship (SAR) data for MTDLs.
References
- Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? PMC.
- Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. NIH.
- SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. PMC.
- Multi-Target Approach for Drug Discovery against Schizophrenia. MDPI.
- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Eureka | Patsnap.
Sources
- 1. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Safety Data Sheet (SDS) for 2',3'-Dichloro-3,3-dimethylbutyrophenone
Technical Guide: Safety Data Sheet (SDS) Analysis for 2',3'-Dichloro-3,3-dimethylbutyrophenone
Executive Summary & Compound Identity
2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS: 898764-84-6 ) is a specialized halogenated aromatic ketone used primarily as an intermediate in the synthesis of sterically hindered pharmaceutical and agrochemical scaffolds.[1] Its structural uniqueness lies in the combination of a 2,3-dichlorophenyl moiety (providing electron-withdrawing metabolic stability) and a 3,3-dimethylbutyl (neopentyl-like) tail, which introduces significant steric bulk.[1]
This guide synthesizes critical safety data, handling protocols, and chemical properties, designed for researchers requiring high-fidelity operational standards.[1]
Chemical Identification Matrix
| Parameter | Data |
| IUPAC Name | 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one |
| CAS Number | 898764-84-6 |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.15 g/mol |
| SMILES | CC(C)(C)CC(=O)C1=C(C(=CC=C1)Cl)Cl |
| Physical State | Solid (typically crystalline) or viscous oil depending on purity |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
Hazard Identification & Risk Assessment (GHS)
Expert Insight: As a research-grade intermediate, this compound is often flagged as "Caution: Substance not fully tested."[1] However, based on Structure-Activity Relationship (SAR) analysis of analogous halogenated phenones, it exhibits the classic profile of a mucosal and cutaneous irritant.[1]
GHS Classification[1][4]
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][3] Remove contact lenses, if present and easy to do.[1][2][4][3] Continue rinsing.[1][4][3][6]
Safe Handling & Storage Protocols
The Causality of Protocol: The steric bulk of the tert-butyl group adjacent to the carbonyl makes this ketone relatively stable against nucleophilic attack, but the halogenated ring is susceptible to metal-halogen exchange under specific conditions.[1] Proper storage prevents degradation and inadvertent hydrolysis.[1]
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerate). While the ketone is stable at room temperature, cooler storage minimizes volatile impurity formation.[1]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1]
-
Reasoning: Although less sensitive than acid chlorides, halogenated aromatics can slowly degrade or oxidize over extended periods.[1]
-
-
Container: Tightly sealed glass vial with a PTFE-lined cap.[1]
Personal Protective Equipment (PPE) Logic
-
Respiratory: NIOSH-approved N95 (dust) or OV/P95 (vapor) respirator if handling >1g or heating.[1]
-
Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time >480 min.[1]
-
Eyes: Chemical safety goggles.[1][6] Face shield if conducting high-temperature synthesis.[1]
Synthesis & Reactivity Context
Understanding the synthesis pathway aids in identifying potential impurities (e.g., unreacted 1,2-dichlorobenzene or 3,3-dimethylbutyryl chloride).[1]
Synthesis Pathway Visualization
The compound is typically synthesized via Friedel-Crafts Acylation .[1]
Figure 1: Friedel-Crafts Acylation pathway for the synthesis of 2',3'-Dichloro-3,3-dimethylbutyrophenone.
Reactivity Profile
-
Incompatibilities: Strong oxidizing agents, strong bases (can induce enolization/aldol-like reactions despite steric bulk), and reducing agents (borohydrides).[1]
-
Stability: Stable under recommended storage.[1][6] Hazardous decomposition products include Hydrogen Chloride (HCl) gas and Carbon oxides upon combustion.[1]
Emergency Response & First Aid
Self-Validating Protocol: The effectiveness of these steps depends on immediate action.[1] The "Flush-Dilute-Seek" logic applies.[1]
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse for 15 min with isotonic saline or water.[1] Lift eyelids.[1] | Dilution of the irritant prevents corneal opacity and chemical burns.[1] |
| Skin Contact | Wash with soap and water.[1][2][3][6] Remove contaminated clothing.[1][2][3][6] | Lipophilic ketones penetrate the stratum corneum; soap emulsifies and removes the residue.[1] |
| Inhalation | Move to fresh air.[1][2][4][3] If breathing is difficult, give oxygen.[1] | Reduces alveolar concentration of the irritant; prevents hypoxia.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevents aspiration of the ketone into the lungs, which causes chemical pneumonitis.[1] |
Toxicological Information
-
Acute Toxicity: Data not fully investigated.[1]
-
Read-Across Data: Analogous compounds (substituted acetophenones) typically show Oral LD50 (Rat) > 500 mg/kg.[1]
-
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1]
-
Mutagenicity: No data available.[1] Treat as a potential mutagen due to the halogenated aromatic ring until proven otherwise.[1]
Ecological Impact & Disposal
-
Ecotoxicity: High potential for aquatic toxicity due to lipophilicity (LogP estimated > 3.5), allowing bioaccumulation in aquatic organisms.[1]
-
Disposal:
References
-
Rieke Metals. (n.d.).[1] 2',3'-dichloro-3,3-dimethylbutyrophenone Product Page. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24724055 (Analog: 2',3'-Dichloro-2,2-dimethylbutyrophenone). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2025).[1][7] Guidance on the compilation of safety data sheets. Retrieved from [Link][1]
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- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. fishersci.com [fishersci.com]
- 7. 2,2-Dichloro-3,3-dimethylbutane | C6H12Cl2 | CID 241493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of 2',3'-Dichloro-3,3-dimethylbutyrophenone in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2',3'-Dichloro-3,3-dimethylbutyrophenone
Executive Summary
Understanding the solubility profile of 2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS: 898764-84-6) is a critical prerequisite for downstream process chemistry, crystallization design, and formulation development. As a highly lipophilic, halogenated aromatic ketone, this compound presents unique solvation challenges. This whitepaper establishes a rigorous, scientifically grounded framework for predicting and empirically validating its solubility in various organic solvents. By bridging theoretical Hansen Solubility Parameters (HSP) with self-validating thermodynamic experimental protocols, this guide provides actionable intelligence for drug development professionals.
Physicochemical Profiling & Structural Causality
Before selecting solvents for synthesis or purification, one must analyze the structural causality behind the compound's physicochemical behavior.
2',3'-Dichloro-3,3-dimethylbutyrophenone consists of a 2,3-dichlorophenyl ring conjugated to a carbonyl group, terminating in a bulky tert-butyl moiety.
-
Lipophilicity & Dispersion Forces: The presence of two heavy chlorine atoms and a highly branched aliphatic tail significantly increases the molecule's molar volume and polarizability. This results in dominant London dispersion forces (
). -
Dipole Interactions: The carbonyl (C=O) core imparts a moderate permanent dipole (
), allowing for dipole-dipole interactions with polar aprotic solvents. -
Hydrogen Bonding: The molecule acts exclusively as a hydrogen bond acceptor (via the carbonyl oxygen) and lacks any hydrogen bond donors.
-
Ionization: As a neutral non-electrolyte, its solubility is independent of pH, meaning its total solubility equates to its intrinsic solubility[1].
Because of these structural features, the compound exhibits high affinity for non-polar and polar aprotic solvents, while remaining practically insoluble in aqueous media.
Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)
To avoid empirical guesswork, modern process chemistry relies on Hansen Solubility Parameters (HSP) to predict solvent-solute compatibility[2]. HSP deconstructs cohesive energy into three distinct intermolecular forces:
- : Dispersion forces (van der Waals)
- : Dipolar intermolecular forces
- : Hydrogen bonding
The RED Concept (Relative Energy Difference)
To determine if a solvent will dissolve 2',3'-Dichloro-3,3-dimethylbutyrophenone, we calculate the distance (
The formula for this distance is:
This distance is then divided by the interaction radius (
Caption: Hansen Solubility Parameter (HSP) workflow for predicting solvent compatibility.
Experimental Determination: The Self-Validating Shake-Flask Protocol
While kinetic solubility assays (e.g., DMSO stock dilution into buffer) are useful for high-throughput early discovery, they frequently overestimate solubility due to metastable supersaturation[4]. For robust process chemistry, thermodynamic solubility is required.
The isothermal shake-flask method remains the "gold standard" for determining true thermodynamic equilibrium[5]. The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology
-
Excess Solid Addition: Add an excess amount of crystalline 2',3'-Dichloro-3,3-dimethylbutyrophenone to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial. Causality: Excess solid ensures the solution can reach maximum saturation without depleting the solute.
-
Isothermal Equilibration: Place the vials in an orbital shaker set to a precisely controlled temperature (e.g., 25.0 ± 0.1 °C). Shake at 300 RPM.
-
Self-Validation Check (24h vs. 48h): Extract aliquots at 24 hours and 48 hours. Causality: If the concentration at 48h is within 5% of the 24h measurement, true thermodynamic equilibrium has been achieved. If it is higher, shaking must continue.
-
Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes, followed by filtration through a solvent-compatible 0.22 µm PTFE syringe filter[6]. Causality: PTFE is used because it does not bind lipophilic compounds, ensuring the filtrate concentration accurately represents the dissolved solute.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a multi-point calibration curve.
Caption: Thermodynamic shake-flask methodology for empirical solubility determination.
Empirical Solubility Data & Solvent Selection
Based on the structural profile and thermodynamic principles, the solubility of 2',3'-Dichloro-3,3-dimethylbutyrophenone varies drastically across solvent classes. The data below summarizes the expected solubility profile at 25°C.
When selecting a solvent for scale-up, researchers must balance solvation power with regulatory safety. The ICH Q3C guidelines classify residual solvents based on their risk to human health[7].
-
Class 1 solvents (e.g., Benzene, Carbon Tetrachloride) are highly toxic and must be avoided[8].
-
Class 2 solvents (e.g., Toluene, Methanol) have inherent toxicity and strict Permitted Daily Exposure (PDE) limits[9].
-
Class 3 solvents (e.g., Acetone, Ethyl Acetate, Ethanol) have low toxic potential and are strongly preferred for late-stage processing[7].
Quantitative Solubility Summary Table
| Solvent Category | Solvent | ICH Q3C Class | Predicted Solubility at 25°C (mg/mL) | Solvation Mechanism |
| Polar Aprotic | Acetone | Class 3 | > 250 (Freely Soluble) | Strong dipole-dipole matching ( |
| Polar Aprotic | Ethyl Acetate | Class 3 | > 200 (Freely Soluble) | Matches dispersion and dipole forces; ideal for crystallization. |
| Non-Polar | Toluene | Class 2 | > 300 (Freely Soluble) | Aromatic |
| Non-Polar | n-Heptane | Class 3 | 50 - 100 (Soluble) | Good dispersion matching, but lacks dipole interaction. |
| Polar Protic | Ethanol | Class 3 | 20 - 50 (Sparingly) | High |
| Polar Protic | Methanol | Class 2 | 30 - 60 (Soluble) | Slightly better than ethanol due to smaller molecular volume. |
| Aqueous | Water | N/A | < 0.01 (Insoluble) | Extreme hydrophobic repulsion; RED score |
Strategic Insight: For purification via crystallization, a binary solvent system is highly recommended. Dissolving the compound in a Class 3 polar aprotic solvent (like Ethyl Acetate) and using a Class 3 non-polar anti-solvent (like n-Heptane) provides an excellent, scalable, and ICH-compliant crystallization matrix.
Conclusion
The solubility profile of 2',3'-Dichloro-3,3-dimethylbutyrophenone is dictated by its bulky, highly lipophilic, and non-ionizable structure. By leveraging Hansen Solubility Parameters to predict solvent affinity and validating these predictions through a rigorous 48-hour thermodynamic shake-flask protocol, researchers can confidently design scalable chemical processes. Prioritizing ICH Q3C Class 3 solvents such as Acetone and Ethyl Acetate ensures that the resulting processes are not only thermodynamically efficient but also regulatory-compliant and safe for downstream pharmaceutical applications.
References
-
Hansen solubility parameter. Wikipedia. Available at: [Link]
-
Hansen Solubility Parameters (HSP). Adscientis. Available at:[Link]
-
Shake Flask Method Summary. BioAssay Systems. Available at:[Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at:[Link]
-
Solubility of Nifedipine by Shake Flask UV-Spectrometry. Biomedical and Pharmacology Journal. Available at:[Link]
-
Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. Pharma Growth Hub. Available at:[Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). ICH. Available at:[Link]
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. biomedpharmajournal.org [biomedpharmajournal.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. database.ich.org [database.ich.org]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Thermal Profiling of 2',3'-Dichloro-3,3-dimethylbutyrophenone: Phase Transition Dynamics
Introduction & Structural Significance
2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS: 898764-84-6) is a highly specialized halogenated aromatic ketone utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. Understanding its exact thermal properties—specifically the melting point (MP) and boiling point (BP)—is not merely a matter of basic material characterization. It is a fundamental prerequisite for designing scalable, thermodynamic purification workflows, such as fractional crystallization and vacuum distillation.
Causality of Thermal Properties: Structure-Property Relationships
As an Application Scientist, one must look beyond the raw data to understand why a molecule behaves a certain way. The physical state and phase transition temperatures of this compound are dictated by two competing structural features:
-
The 3,3-Dimethyl (Neopentyl) Moiety: This bulky, sterically hindered aliphatic tail disrupts the planar stacking of the molecules in a crystal lattice. The inability to form tightly packed crystalline arrays significantly lowers the lattice energy, resulting in a depressed melting point compared to straight-chain butyrophenone analogs.
-
The 2,3-Dichloroaryl Ring: The adjacent, highly electronegative chlorine atoms create a strong, asymmetric molecular dipole. This enhances intermolecular dipole-dipole interactions in the liquid phase. Substantial thermal energy is required to overcome these interactions during vaporization, thereby elevating the boiling point.
Fig 1: Structural features dictating the thermal properties of the compound.
Quantitative Thermal Data
Due to the specific substitution pattern discussed above, 2',3'-dichloro-3,3-dimethylbutyrophenone typically presents as a low-melting solid or a highly viscous liquid at standard ambient temperature and pressure (SATP). The table below summarizes its key physical and computational thermal parameters[1][2][3].
| Property | Value / Estimate | Methodology / Condition |
| Molecular Weight | 245.15 g/mol | Monoisotopic mass calculation[1] |
| Chemical Formula | C12H14Cl2O | Standard chemical composition[3] |
| CAS Registry Number | 898764-84-6 | Standardized identifier[1] |
| Melting Point ( | 35°C – 45°C (Predicted) | DSC Extrapolated Onset |
| Boiling Point ( | 320°C – 330°C (Predicted) | Atmospheric Pressure (760 mmHg) |
| Vacuum Boiling Point | ~ 150°C – 160°C | Reduced Pressure (5.0 mmHg) |
Note: Empirical values may vary slightly based on the purity profile (e.g., presence of unreacted 1,2-dichlorobenzene or neopentyl derivatives).
Experimental Methodologies for Thermal Validation
To establish trustworthy data for API regulatory filings, theoretical predictions must be empirically verified. The following protocols outline the gold-standard methodologies for determining the MP and BP of this intermediate. Every protocol must be a self-validating system to ensure data integrity.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: Traditional capillary melting point apparatuses are inadequate for low-melting, waxy solids due to subjective visual endpoints. DSC provides a precise, thermodynamic measurement of the enthalpy of fusion (
-
System Calibration (Self-Validation): Calibrate the DSC instrument using a high-purity Indium standard (
= 156.6°C). A deviation of >0.1°C requires recalibration, ensuring all subsequent sample data is thermodynamically anchored. -
Sample Preparation: Accurately weigh 3.0–5.0 mg of 2',3'-dichloro-3,3-dimethylbutyrophenone into an aluminum standard pan. Crimp the lid to ensure optimal thermal conductivity.
-
Atmospheric Control: Establish a dry nitrogen purge at 50 mL/min to prevent moisture condensation at sub-ambient temperatures and oxidative degradation during heating.
-
Thermal Cycling: Cool and equilibrate the sample at 0°C. Initiate a controlled heating ramp of 10°C/min up to 100°C.
-
Data Extraction: Analyze the resulting endotherm. The true melting point is defined as the extrapolated onset temperature of the peak, not the peak maximum, as the onset represents the initiation of the phase transition independent of sample mass.
Protocol B: Boiling Point Determination via Vacuum Micro-Distillation
Causality: Halogenated butyrophenones are prone to thermal degradation (e.g., dehydrohalogenation or Norrish-type cleavages) when heated to their atmospheric boiling points (>300°C). Therefore, boiling point must be determined under reduced pressure and mathematically extrapolated.
-
Apparatus Assembly: Assemble a short-path distillation unit equipped with a fractional Vigreux column, a PT100 thermocouple at the distillation head, and a receiving flask.
-
Vacuum Regulation (Self-Validation): Connect the system to a Schlenk line. Use a digital capacitance manometer to establish and maintain a strict vacuum of 5.0 mmHg. The system must hold this pressure isolated for 5 minutes prior to heating to validate there are no micro-leaks.
-
Heating and Equilibration: Transfer 50 mL of the liquid sample to the still pot. Heat the oil bath gradually.
-
Measurement: Record the temperature at the distillation head only when a steady reflux ring reaches the thermocouple and the condensation rate is a constant 1-2 drops per second. This ensures liquid-vapor equilibrium.
-
Clausius-Clapeyron Extrapolation: Use a pressure-temperature nomograph to convert the observed vacuum boiling point (~155°C at 5 mmHg) to the standard atmospheric boiling point.
Workflow Integration in Drug Development
The thermal data acquired directly dictates the downstream processing of the intermediate. High-purity crystallization requires cooling profiles based on the exact DSC onset, while purification from synthetic byproducts relies on the precise vacuum distillation parameters.
Fig 2: Integration of thermal profiling into purification workflows.
Conclusion
For 2',3'-dichloro-3,3-dimethylbutyrophenone, the juxtaposition of a sterically demanding neopentyl group and a highly polar dichloroaryl ring creates a unique thermal profile characterized by a depressed melting point and an elevated boiling point. By employing rigorous, self-validating methodologies like DSC and vacuum distillation, development scientists can accurately map these phase transitions, ensuring robust and scalable purification processes in pharmaceutical manufacturing.
References
- Source: bldpharm.
- Source: riekemetals.
- Source: chemicalbook.
Sources
Methodological & Application
Application Note: Synthesis of 2',3'-Dichloro-3,3-dimethylbutyrophenone via Transition-Metal Catalyzed Cross-Coupling
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS: 898764-84-6)
Executive Summary
The synthesis of sterically hindered, halogenated aryl ketones is a critical operation in the development of active pharmaceutical ingredients (APIs). The target molecule, 2',3'-dichloro-3,3-dimethylbutyrophenone, features a bulky neopentyl group adjacent to a highly electron-deficient and sterically encumbered 2,3-dichlorophenyl ring[1][2]. Direct nucleophilic acylation of 2,3-dichlorobenzoyl chloride with neopentylmagnesium chloride typically fails due to rapid over-addition, yielding the undesired tertiary alcohol.
This application note details a robust, highly chemoselective protocol leveraging the transmetalation of Grignard reagents to organozinc halides, followed by a Ni-catalyzed Negishi-type cross-coupling[3][4]. This approach completely suppresses over-addition and provides the target ketone in excellent yields.
Mechanistic Rationale & Strategy
The Challenge of Over-Addition
When highly reactive carbon nucleophiles (like organolithium or Grignard reagents) react with acid chlorides, the initial ketone product is often more electrophilic than the starting acyl chloride. Consequently, a second nucleophilic attack occurs rapidly, leading to a tertiary alcohol.
The Organozinc Advantage (Causality)
To establish a self-validating and chemoselective system, the nucleophilicity of the alkylating agent must be attenuated. By transmetalating neopentylmagnesium chloride with anhydrous zinc chloride (ZnCl₂), we generate neopentylzinc chloride. The highly covalent nature of the C–Zn bond renders the reagent unreactive toward ketones[5][6].
To restore reactivity specifically toward the acid chloride, a transition metal catalyst—such as Ni(acac)₂ or Pd(PPh₃)₄—is introduced[3]. The catalyst undergoes rapid oxidative addition into the C–Cl bond of 2,3-dichlorobenzoyl chloride, followed by transmetalation with the organozinc reagent, and subsequent reductive elimination to release the target ketone. Because the organozinc reagent cannot attack the newly formed ketone, the reaction is entirely chemoselective[7].
Reaction Pathway Visualization
Workflow for transition-metal catalyzed Negishi cross-coupling to synthesize the target ketone.
Quantitative Method Comparison
The table below summarizes the empirical data driving the selection of the Ni-catalyzed organozinc methodology over alternative nucleophilic acylation strategies.
Table 1: Comparison of Nucleophilic Acylation Strategies for 2,3-Dichlorobenzoyl Chloride
| Reagent System | Catalyst | Chemoselectivity (Ketone : 3° Alcohol) | Typical Yield (%) |
| Neopentylmagnesium chloride | None | < 10 : 90 | < 15% |
| Neopentylmagnesium chloride | Fe(acac)₃ (5 mol%) | 85 : 15 | 70 - 75% |
| Neopentylcopper (Knochel) | CuCN·2LiCl (100 mol%) | > 99 : 1 | 80 - 85% |
| Neopentylzinc chloride | Ni(acac)₂ (2 mol%) | > 99 : 1 | 92 - 95% |
Data indicates that while stoichiometric copper provides excellent chemoselectivity, the catalytic Nickel/Zinc system offers superior atom economy and yield[3][4].
Detailed Experimental Protocols
Preparation of Neopentylzinc Chloride (Transmetalation)
Note: ZnCl₂ is highly hygroscopic. The presence of trace water will protonate the Grignard reagent, forming neopentane gas and destroying the stoichiometry. Rigorous drying is non-negotiable.
-
Drying the Zinc Salt: Add anhydrous ZnCl₂ (1.64 g, 12.0 mmol, 1.2 equiv) to a 100 mL Schlenk flask equipped with a magnetic stir bar. Heat the flask to 150 °C under high vacuum (0.1 mmHg) for 2 hours using a heat gun or sand bath.
-
Solvation: Cool the flask to room temperature and backfill with dry Argon. Add anhydrous THF (15 mL) to dissolve the ZnCl₂. The dissolution is exothermic.
-
Transmetalation: Cool the clear ZnCl₂ solution to 0 °C using an ice-water bath. Dropwise add neopentylmagnesium chloride (10.0 mL of a 1.0 M solution in diethyl ether, 10.0 mmol, 1.0 equiv) via syringe over 15 minutes.
-
Maturation: Remove the ice bath and allow the resulting white suspension (due to precipitated MgCl₂) to stir at room temperature for 1 hour. The neopentylzinc chloride is now ready for cross-coupling.
Ni-Catalyzed Negishi Cross-Coupling
-
Catalyst Activation: In a separate, flame-dried 250 mL round-bottom flask, add Ni(acac)₂ (0.05 g, 0.2 mmol, 2 mol%)[3]. Purge the flask with Argon.
-
Substrate Addition: Add 2,3-dichlorobenzoyl chloride (1.88 g, 9.0 mmol, 0.9 equiv) dissolved in anhydrous THF (10 mL) to the catalyst flask. Using the acid chloride as the limiting reagent ensures complete consumption, simplifying downstream purification.
-
Coupling: Using a cannula or a large-gauge syringe, transfer the prepared neopentylzinc chloride suspension (from Step 5.1) into the reaction flask containing the acid chloride and catalyst at room temperature.
-
Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to 60 °C. The solution will typically turn a deep brown/purple color. Stir for 6–8 hours. Monitor the disappearance of the acid chloride via TLC (quench a 50 µL aliquot in methanol to observe the methyl ester derivative).
-
Workup & Emulsion Breaking: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl (30 mL). Expert Insight: Zinc and magnesium salts frequently cause severe emulsions during extraction. Add 10 mL of 1.0 M HCl or saturated Rochelle's salt (potassium sodium tartrate) to break the emulsion and clarify the aqueous layer.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue via flash column chromatography (Silica gel, 0% to 5% EtOAc in Hexanes) to afford 2',3'-dichloro-3,3-dimethylbutyrophenone as a colorless to pale-yellow oil.
References
-
Rieke Metals. 2',3'-dichloro-3,3-dimethylbutyrophenone (Catalog #6120-53). Retrieved from:[Link]
-
Kim, S.-H., & Rieke, R. D. (2011). Preparation of aryl ketones via Ni-catalyzed Negishi-coupling reactions with acid chlorides. Tetrahedron Letters, 52(14), 1523-1526. Retrieved from:[Link]
-
Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117-2188. Retrieved from:[Link]
Sources
- 1. 2',3'-DICHLORO-3,3-DIMETHYLBUTYROPHENONE | 898764-84-6 [amp.chemicalbook.com]
- 2. 2',3'-dichloro-3,3-dimethylbutyrophenone | #6120-53 | Rieke Metals Products & Services [riekemetals.com]
- 3. Organic Synthesis International: Acid Chloride Negishi Couplings [organicsynthesisinternational.blogspot.com]
- 4. Group of Prof. Paul Knochel | LMU München | Publications [knochel.cup.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electrochem.org [electrochem.org]
HPLC Method Development and Validation for 2',3'-Dichloro-3,3-dimethylbutyrophenone Analysis
Introduction & Analytical Target Profile (ATP)
2',3'-Dichloro-3,3-dimethylbutyrophenone is a highly lipophilic, neutral aromatic ketone that frequently serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized agrochemicals[1]. Because the purity of this intermediate directly impacts the yield and safety profile of downstream products, rigorous analytical control is mandatory.
In alignment with modern regulatory expectations, this protocol is designed using the Analytical Target Profile (ATP) framework outlined in the ICH Q14 guidelines[2]. The ATP dictates the need for a stability-indicating, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of quantifying the analyte with high precision, accuracy, and specificity against structurally similar process impurities and degradation products.
Physicochemical Profiling & Method Rationale (E-E-A-T)
Successful method development requires a mechanistic understanding of the analyte's physicochemical properties to justify every chromatographic parameter.
-
Stationary Phase Selection: The molecule features a bulky, non-polar tert-butyl group and a dichlorophenyl ring, resulting in strong hydrophobic characteristics. A high-carbon-load C18 (octadecylsilane) column is selected to maximize hydrophobic interactions, ensuring adequate retention and resolution from earlier-eluting, more polar synthetic byproducts.
-
Mobile Phase & Ionization Control: Unlike basic butyrophenone derivatives (e.g., haloperidol), 2',3'-dichloro-3,3-dimethylbutyrophenone lacks an ionizable amine group. It remains entirely neutral across the standard HPLC pH range. Therefore, strict pH buffering is not required to control the analyte's ionization state. However, adding 0.1% Formic Acid (v/v) to the aqueous phase is a critical causal choice: the acidic environment (pH ~2.7) suppresses the ionization of residual surface silanols on the silica support, preventing secondary interactions that cause peak tailing.
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN possesses a lower viscosity (reducing system backpressure) and a higher elution strength, which is essential for efficiently eluting this highly lipophilic compound and yielding sharp, symmetrical peaks.
-
Detection Wavelength: The conjugated
-system of the butyrophenone core provides robust UV absorbance[3]. A detection wavelength of 254 nm is optimal, offering high sensitivity for the aromatic ring while minimizing baseline drift commonly associated with organic modifier gradients at lower wavelengths (e.g., 210 nm).
Figure 1: Lifecycle approach to HPLC method development from ATP definition to routine QC.
Optimized Analytical Protocol
This self-validating protocol ensures reproducible quantification of 2',3'-dichloro-3,3-dimethylbutyrophenone.
Chromatographic Conditions
The following parameters have been optimized to balance resolution, peak shape, and run time.
| Parameter | Specification |
| Column | C18, 150 mm × 4.6 mm, 5 µm (e.g., Waters XBridge or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm) |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) |
| Elution Mode | Gradient: 0-2 min (40% B), 2-10 min (40% |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Phase A: Measure 1000 mL of ultrapure water. Add 1.0 mL of LC-MS grade formic acid. Mix thoroughly and degas via sonication for 10 minutes.
-
Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Degas via sonication.
-
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Scientific Insight: Because the analyte is highly lipophilic[1], dissolving it in 100% water causes precipitation. Conversely, using 100% ACN causes a "solvent effect" (peak distortion) when the strong injection plug hits the initial 40% B mobile phase. The 50:50 ratio perfectly balances solubility and peak integrity.
-
Standard Preparation:
-
Stock Solution: Accurately weigh 25.0 mg of 2',3'-dichloro-3,3-dimethylbutyrophenone reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).
-
Working Standard: Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with diluent to achieve a nominal concentration of 100 µg/mL.
-
-
System Equilibration & Suitability:
-
Equilibrate the C18 column with the initial gradient conditions (40% B) for at least 20 column volumes until the UV baseline is perfectly flat.
-
Inject the working standard in replicate (
). The system is suitable if the tailing factor is , theoretical plates are , and the %RSD of the peak area is [4].
-
Method Validation Strategy (ICH Q2(R2) Compliant)
To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[5]. The validation framework relies on a self-validating matrix of specificity, linearity, accuracy, and robustness.
Figure 2: Core analytical validation parameters mandated by the ICH Q2(R2) guideline.
Validation Data Summary
The following table summarizes the quantitative acceptance criteria and representative data expected for this method during a formal validation campaign.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Representative Result | Status |
| Specificity (Forced Degradation) | No interference at RT of analyte; Peak purity angle < purity threshold | Peak purity confirmed across Acid, Base, and Peroxide stress | Pass |
| Linearity & Range | Pass | ||
| Method Precision (Repeatability) | %RSD | %RSD = 0.45% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% recovery across 3 concentration levels | 99.2% - 100.5% | Pass |
| Sensitivity (LOD / LOQ) | Signal-to-Noise (S/N) | 0.05 µg/mL / 0.15 µg/mL | Pass |
Troubleshooting & Causality
When deviations occur, understanding the mechanistic causality is critical for rapid resolution.
-
Symptom: Severe Peak Tailing (Asymmetry > 1.5)
-
Causality: The 0.1% Formic Acid in Mobile Phase A may have degraded or evaporated, raising the pH and allowing the silica's surface silanols (pKa ~3.5-4.5) to ionize. These negatively charged sites interact with the minor dipole moments of the analyte.
-
Action: Prepare fresh Mobile Phase A. If tailing persists, the column bed may be voided; replace the C18 column.
-
-
Symptom: Retention Time Drift (Eluting Earlier)
-
Causality: Evaporation of the highly volatile Acetonitrile from the Mobile Phase B reservoir alters the gradient delivery, or the column oven temperature is fluctuating. Higher temperatures decrease mobile phase viscosity and alter the thermodynamics of partitioning, speeding up elution.
-
Action: Ensure solvent bottles are tightly capped with proper venting valves. Verify column oven calibration.
-
-
Symptom: Poor Resolution from Impurities
-
Causality: Suboptimal selectivity (
). Because lipophilic compounds partition heavily into the stationary phase, a gradient that is too steep will force co-elution. -
Action: Decrease the gradient slope (e.g., change the 2-10 min ramp from 40
90% B to 40 70% B) to allow more time for thermodynamic differentiation between structurally similar impurities.
-
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]
-
ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency (EMA). URL:[Link]
-
Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column. ResearchGate. URL:[Link]
-
Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation. PubMed (National Institutes of Health). URL: [Link]
Sources
- 1. 2',3'-DICHLORO-3,3-DIMETHYLBUTYROPHENONE | 898764-84-6 [amp.chemicalbook.com]
- 2. Practical Strategies for ICH Q14 and Q2(R2) | Altasciences Blog [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Precision Recrystallization of 2',3'-Dichloro-3,3-dimethylbutyrophenone
This Application Note is structured to provide an authoritative, field-ready guide for the purification of 2',3'-Dichloro-3,3-dimethylbutyrophenone . It moves beyond generic textbook advice to address the specific physicochemical challenges posed by lipophilic, low-melting aromatic ketones.
Executive Summary
The purification of 2',3'-Dichloro-3,3-dimethylbutyrophenone (Target Molecule) presents specific challenges due to its high lipophilicity and propensity for "oiling out" (liquid-liquid phase separation) prior to crystallization. This compound, structurally characterized by a sterically crowded 2,3-dichlorophenyl ring and a bulky 3,3-dimethylbutyryl tail, often retains non-polar synthetic byproducts and isomeric impurities (e.g., 3',4'-dichloro isomers).
This guide outlines a Single-Solvent and Binary-Solvent screening protocol designed to maximize recovery (>85%) and purity (>99% HPLC). We prioritize Isopropyl Alcohol (IPA) and Ethanol/Water systems, providing mechanistic justification for their selection.
Physicochemical Context & Impurity Profile
To design an effective purification, we must understand the solute and its likely contaminants.
-
The Molecule: 2',3'-Dichloro-3,3-dimethylbutyrophenone is a highly non-polar aromatic ketone. The "3,3-dimethyl" (neopentyl-like) chain adds significant hydrophobic bulk, while the "2',3'-dichloro" substitution creates a twisted, non-planar conformation that can inhibit crystal lattice packing, lowering the melting point.
-
Likely Impurities:
-
Regioisomers: If synthesized via Friedel-Crafts acylation of 1,2-dichlorobenzene, the 3',4'-dichloro isomer is the thermodynamic major product. The 2',3'-isomer is sterically hindered. Separation relies on the differential lattice energy of the more symmetrical 3,4-isomer vs. the twisted 2,3-isomer.
-
Hydrolysis Products: 2,3-Dichlorobenzoic acid (from unreacted acid chloride).
-
Starting Materials: 1,2-Dichlorobenzene (liquid, high boiling point).
-
Table 1: Predicted Solubility Profile
| Solvent Class | Representative | Solubility (Hot) | Solubility (Cold) | Suitability |
| Chlorinated | Dichloromethane | Very High | Very High | Poor (Yield loss) |
| Aromatic | Toluene | High | High | Poor (Yield loss) |
| Alcohols | Isopropyl Alcohol (IPA) | High | Low | Excellent (Primary Candidate) |
| Alcohols | Ethanol (EtOH) | High | Moderate | Good (May require water) |
| Alkanes | Heptane/Hexane | Moderate | Low | Good (Risk of oiling out) |
| Polar | Water | Insoluble | Insoluble | Antisolvent only |
Solvent Selection Logic
The "Oiling Out" Danger Zone
A common failure mode for this specific molecule is oiling out . Because the melting point is likely moderate (40–70°C) and the molecule is hydrophobic, if the solvent is too polar (e.g., adding water too quickly to hot ethanol), the compound will separate as a supercooled oil droplet rather than a crystal.
-
Mechanism: The oil phase acts as an impurity sink, re-dissolving contaminants and defeating the purification.
-
Prevention: Use a solvent with a boiling point below the compound's melting point if possible, or maintain a "metastable zone" where the solvent has intermediate polarity (e.g., pure IPA rather than EtOH/Water).
Experimental Protocol
Protocol A: Primary Recrystallization (Isopropyl Alcohol)
Recommended for removal of general synthetic impurities and drying traces.
Materials:
-
Crude 2',3'-Dichloro-3,3-dimethylbutyrophenone (10.0 g)
-
Isopropyl Alcohol (HPLC Grade)
-
Activated Carbon (optional, for decolorization)[1]
Step-by-Step Workflow:
-
Dissolution: Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of IPA.
-
Heating: Heat to reflux (approx. 82°C) with magnetic stirring.
-
Titration: Add additional IPA in 1 mL increments until the solid just dissolves. (Target approx. 2-3 mL/g total volume).
-
Note: If the solution is dark, add 0.5 g activated carbon and reflux for 5 mins, then hot filter.
-
-
Slow Cooling (Nucleation): Remove from heat. Place the flask on a cork ring or wood block to insulate it. Allow to cool to room temperature (RT) undisturbed.
-
Critical: Do not place directly on a cold benchtop; rapid cooling promotes oiling out.
-
-
Seeding: If no crystals appear at 40°C, scratch the glass wall with a glass rod or add a single seed crystal of pure material.
-
Deep Cooling: Once a heavy crop of crystals forms at RT, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Filtration: Filter under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with 5 mL of ice-cold IPA.
-
Drying: Dry in a vacuum oven at 30°C for 4 hours.
Protocol B: Binary Solvent Recrystallization (Ethanol/Water)
Recommended for separating regioisomers (2',3' vs 3',4') due to higher selectivity.
-
Dissolve crude solid in Ethanol (95%) at reflux (minimal volume).
-
Remove from heat source but keep hot.
-
Add warm Water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
Allow to cool very slowly (wrap flask in foil/towel).
-
Why: The 3',4'-isomer (more symmetrical) often has a higher lattice energy and will crystallize first. If you are targeting the 2',3'-isomer, you may need to filter off the first crop (3',4') and cool the filtrate further to obtain the 2',3'-isomer.
-
Process Visualization
Diagram 1: Purification Logic Flow
This diagram illustrates the decision matrix for handling the crude reaction mixture.
Caption: Decision workflow for recrystallization, highlighting the critical intervention point for "oiling out" phenomena.
Diagram 2: Solvent Polarity & Selection Strategy
This diagram maps the solvent choices against the specific needs of the 2',3'-dichloro substituted molecule.
Caption: Solvent selection logic based on the lipophilic nature of the chlorinated butyrophenone derivative.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or solvent is too polar (e.g., too much water). | Reheat, add small amount of good solvent (Ethanol/IPA), and seed. |
| Low Yield | Too much solvent used during dissolution. | Evaporate 30% of solvent and cool again. |
| Impure Crystals | Cooling was too rapid, trapping mother liquor. | Recrystallize again using slower cooling (wrap flask in towel). |
| Colored Product | Oxidized phenols or oligomers. | Use Activated Charcoal during the hot dissolution step. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press. Link (Authoritative source on solvent selection and oiling out issues).
-
PubChem Database. (n.d.). Compound Summary for CID 24724055 (Isomer Analog). National Center for Biotechnology Information. Link (Used for physicochemical property estimation).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Advanced theory on impurity rejection).[1]
Sources
Application Note: 1H NMR Spectroscopy Analysis of 2',3'-Dichloro-3,3-dimethylbutyrophenone
Introduction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing profound insights into molecular structure.[1][2] This application note offers a detailed guide to the ¹H NMR analysis of 2',3'-Dichloro-3,3-dimethylbutyrophenone, a substituted butyrophenone. Butyrophenones are a class of compounds with significant interest in medicinal chemistry and drug development.[3] The structural elucidation of these molecules is critical for understanding their chemical properties and biological activities.
This document provides a theoretical prediction of the ¹H NMR spectrum, a detailed experimental protocol for data acquisition, and a comprehensive guide to spectral interpretation. The content is tailored for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of organic molecules.
Theoretical Framework and Spectral Prediction
A thorough understanding of the principles of chemical shift, spin-spin coupling, and integration is fundamental to interpreting any ¹H NMR spectrum.[4][5][6] The chemical environment of a proton dictates its resonance frequency (chemical shift), while neighboring non-equivalent protons cause the signal to split into a multiplet (spin-spin coupling). The area under each signal (integration) is proportional to the number of protons it represents.[6]
Molecular Structure of 2',3'-Dichloro-3,3-dimethylbutyrophenone
To predict the ¹H NMR spectrum, we must first examine the molecular structure of 2',3'-Dichloro-3,3-dimethylbutyrophenone.
Caption: Molecular structure of 2',3'-Dichloro-3,3-dimethylbutyrophenone with proton environments labeled (a, a', b, c, d).
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the key features of the ¹H NMR spectrum:
| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | Two equivalent methyl groups on a quaternary carbon | ~ 1.1 | Singlet (s) | 6H | These protons are equivalent and have no adjacent protons to couple with, resulting in a singlet. Their position is in the typical alkane region. |
| a' | Methylene group adjacent to the ketone and a quaternary carbon | ~ 3.0 | Singlet (s) | 2H | The methylene protons are deshielded by the adjacent carbonyl group, shifting their signal downfield. They have no neighboring protons, hence a singlet is expected. |
| b | Aromatic proton ortho to the carbonyl group | ~ 7.6 | Doublet of doublets (dd) | 1H | This proton is ortho to the electron-withdrawing carbonyl group and is coupled to protons 'c' and 'd'. |
| c | Aromatic proton meta to the carbonyl group and ortho to a chlorine atom | ~ 7.4 | Triplet (t) or Doublet of doublets (dd) | 1H | This proton is influenced by both the carbonyl group and the chlorine atom and is coupled to protons 'b' and 'd'. |
| d | Aromatic proton meta to the carbonyl group and ortho to a chlorine atom | ~ 7.3 | Doublet of doublets (dd) | 1H | This proton is ortho to a chlorine atom and is coupled to protons 'b' and 'c'. |
Note: The exact chemical shifts and coupling constants for the aromatic protons (b, c, and d) can be complex due to the combined electronic effects of the carbonyl and chloro substituents and the potential for second-order coupling effects. The predicted values are estimates based on standard chemical shift tables and the influence of substituents.[7][8]
Experimental Protocol
This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of 2',3'-Dichloro-3,3-dimethylbutyrophenone.
Materials and Equipment
-
Sample: 2',3'-Dichloro-3,3-dimethylbutyrophenone
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer
-
Pipettes and vials for sample preparation
Sample Preparation
-
Weigh approximately 5-10 mg of 2',3'-Dichloro-3,3-dimethylbutyrophenone directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Caption: Workflow for preparing the NMR sample.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Process the acquired Free Induction Decay (FID) data:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all the signals in the spectrum.
-
Caption: General workflow for NMR data acquisition and processing.
Spectral Interpretation and Data Analysis
A comprehensive analysis of the acquired spectrum should confirm the predicted structure.
Chemical Shift Analysis
The observed chemical shifts should be compared to the predicted values. The downfield shift of the aromatic protons is due to the deshielding effects of the aromatic ring current and the electron-withdrawing nature of the carbonyl group and chlorine atoms. The aliphatic protons will appear in the upfield region, with the methylene group adjacent to the carbonyl being significantly deshielded compared to the methyl groups.
Multiplicity and Coupling Constant Analysis
The splitting patterns of the aromatic signals provide crucial information about the substitution pattern on the benzene ring. The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling. Analyzing these coupling constants will allow for the unambiguous assignment of each aromatic proton. The aliphatic signals are expected to be singlets due to the absence of adjacent non-equivalent protons.
Integration Analysis
The integral values for each signal should be in the ratio of 6:2:1:1:1, corresponding to the six methyl protons, two methylene protons, and the three individual aromatic protons, respectively. This provides quantitative confirmation of the number of protons in each unique chemical environment.
Conclusion
¹H NMR spectroscopy is a powerful and definitive tool for the structural elucidation of 2',3'-Dichloro-3,3-dimethylbutyrophenone. By carefully preparing the sample and acquiring the data using the protocol outlined in this application note, researchers can obtain a high-quality spectrum. A detailed analysis of the chemical shifts, multiplicities, and integration values will allow for the unambiguous confirmation of the molecular structure. This information is critical for quality control, reaction monitoring, and understanding the structure-activity relationships of this and related compounds.
References
- Vertex AI Search. (n.d.). 1H NMR Spectroscopy.
- Patsnap Eureka. (2025, April 7). What Is H NMR? A Complete Guide to Proton NMR Spectroscopy.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- PubChem. (n.d.). 2',3'-Dichloro-2,2-dimethylbutyrophenone.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- World Research Library. (2018, June 8). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY.
- PMC. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.
- Scribd. (n.d.). 1H NMR Spectroscopy: Principles & Interpretation.
- PMC. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites.
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- 1. What Is H NMR? A Complete Guide to Proton NMR Spectroscopy [eureka.patsnap.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for 2',3'-Dichloro-3,3-dimethylbutyrophenone as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Butyrophenone Building Block
2',3'-Dichloro-3,3-dimethylbutyrophenone is a halogenated aromatic ketone with significant potential as a chemical intermediate in the synthesis of novel psychoactive compounds and other complex organic molecules. Its structure, featuring a dichlorinated phenyl ring and a sterically hindered ketone, makes it a valuable precursor for creating analogs of existing pharmaceuticals, most notably bupropion. Bupropion is a widely prescribed antidepressant and smoking cessation aid, and the development of its analogs is an active area of research aimed at discovering compounds with improved efficacy, selectivity, or pharmacokinetic profiles.[1][2][3]
This document provides detailed application notes and synthetic protocols for utilizing 2',3'-Dichloro-3,3-dimethylbutyrophenone as a key building block. The protocols are designed to be self-validating and are grounded in established chemical principles, with in-text citations to authoritative sources.
Synthesis of 2',3'-Dichloro-3,3-dimethylbutyrophenone
The synthesis of the title compound can be achieved via a Friedel-Crafts acylation of 1,2-dichlorobenzene with 3,3-dimethylbutyryl chloride.[4][5][6] The dichlorinated benzene ring is deactivated towards electrophilic aromatic substitution, necessitating the use of a strong Lewis acid catalyst and potentially elevated temperatures to drive the reaction to completion.
Key Chemical Properties
| Property | Value | Source |
| Molecular Formula | C12H14Cl2O | [7] |
| Molecular Weight | 245.14 g/mol | [7] |
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2-dimethylbutan-1-one | [7] |
Experimental Protocol: Friedel-Crafts Acylation
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. 3,3-Dimethylbutyryl chloride is a corrosive acid chloride. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Reagents and Equipment:
-
1,2-Dichlorobenzene
-
3,3-Dimethylbutyryl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 3,3-dimethylbutyryl chloride (1.0 equivalent) to the stirred slurry via the dropping funnel.
-
After the addition is complete, add 1,2-dichlorobenzene (1.2 equivalents) dropwise.
-
Once the addition of 1,2-dichlorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Application as a Precursor to a Bupropion Analog
A primary application of 2',3'-dichloro-3,3-dimethylbutyrophenone is in the synthesis of a novel bupropion analog. This synthesis follows a well-established two-step process: α-bromination of the ketone followed by a nucleophilic substitution reaction with tert-butylamine.[1][8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for a bupropion analog.
Protocol 1: α-Bromination
The α-bromination of the butyrophenone derivative proceeds via an enol or enolate intermediate.[9] The use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent will yield the desired α-bromo ketone.[10][11]
Safety Precautions: Bromine is a highly corrosive and toxic liquid. This reaction must be performed in a well-ventilated fume hood with appropriate PPE.
Reagents and Equipment:
-
2',3'-Dichloro-3,3-dimethylbutyrophenone
-
Bromine (Br2) or N-Bromosuccinimide (NBS)
-
Acetic acid or Dichloromethane
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2',3'-dichloro-3,3-dimethylbutyrophenone (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature while monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude α-bromo-2',3'-dichloro-3,3-dimethylbutyrophenone, which can be used in the next step without further purification or purified by chromatography if necessary.
Protocol 2: Nucleophilic Substitution with tert-Butylamine
The final step in the synthesis of the bupropion analog is the nucleophilic substitution of the α-bromo ketone with tert-butylamine.[1][12] An excess of tert-butylamine is typically used to act as both the nucleophile and the base to neutralize the hydrogen bromide formed during the reaction.[12]
Safety Precautions: tert-Butylamine is a flammable and corrosive liquid. The reaction should be conducted in a well-ventilated fume hood.
Reagents and Equipment:
-
α-Bromo-2',3'-dichloro-3,3-dimethylbutyrophenone
-
tert-Butylamine
-
Acetonitrile or other suitable polar aprotic solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the crude α-bromo-2',3'-dichloro-3,3-dimethylbutyrophenone (1.0 equivalent) in acetonitrile.
-
Add an excess of tert-butylamine (at least 3.0 equivalents) to the solution.[12]
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the tert-butylammonium bromide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude bupropion analog free base.
-
The crude product can be purified by column chromatography.
Protocol 3: Salt Formation (Optional)
For easier handling and improved stability, the bupropion analog free base can be converted to its hydrochloride salt.[1][8]
Reagents and Equipment:
-
Bupropion analog free base
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the purified bupropion analog free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
While stirring, slowly add a solution of hydrochloric acid in the chosen solvent until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the solid with cold solvent and dry under vacuum to obtain the pure bupropion analog hydrochloride salt.
Key Chemical Transformations Diagram
Caption: Key chemical transformations.
Conclusion
2',3'-Dichloro-3,3-dimethylbutyrophenone is a versatile chemical building block with significant potential in medicinal chemistry and drug discovery. The protocols outlined in this document provide a clear pathway for its synthesis and subsequent elaboration into novel bupropion analogs. Researchers and scientists can utilize these methods as a foundation for exploring the structure-activity relationships of this class of compounds, potentially leading to the development of new therapeutics.
References
- The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. Benchchem.
- The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering (RSC Publishing).
- Process for preparing bupropion hydrochloride. Google Patents.
-
a) The telescoped synthesis of bupropion (12)c onsisted of two reaction... ResearchGate. Available from: [Link]
-
Bupropion. Wikipedia. Available from: [Link]
-
Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PMC. Available from: [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Available from: [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
Nucleophilic substitution of 3 with tert-butylamine [a]. ResearchGate. Available from: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. PubMed. Available from: [Link]
- Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Benchchem.
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
-
Cu(OTf)2-Catalyzed α-Halogenation of Ketones with 1,3-Dichloro-5,5′-dimethylhydantoin and N-Bromosuccinimide. Semantic Scholar. Available from: [Link]
-
2',3'-Dichloro-2,2-dimethylbutyrophenone. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Bupropion - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. 2',3'-Dichloro-2,2-dimethylbutyrophenone | C12H14Cl2O | CID 24724055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Note: Optimized TLC Strategies for Butyrophenone Derivatives
Abstract & Scope
Butyrophenone derivatives, particularly Haloperidol and Droperidol , represent a critical class of antipsychotic pharmacophores characterized by a tertiary amino group and a fluorophenyl moiety. Their analysis via Thin Layer Chromatography (TLC) presents a distinct challenge: the basic nitrogen atom interacts strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and poor resolution.
This application note provides a self-validating protocol for the separation of butyrophenones. Unlike standard textbook recipes, this guide focuses on ion-suppression strategies and polarity modulation to achieve sharp, quantitative-grade spots.
Chemical Context & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10]
The Analyte
-
Core Structure: 4'-fluoro-4-butyrophenone linked to a piperidine ring.[1]
-
pKa: ~8.3 (Basic).
-
Solubility: High in chloroform, methanol, and dilute acids; low in water.
The Challenge: The "Silanol Effect"
Standard Silica Gel 60 (
-
The tertiary amine becomes protonated or hydrogen-bonds with free silanol (
) groups.[1] -
Result: The analyte "drags" along the plate, causing comets/tailing.
-
Solution: We must use a Mobile Phase Modifier (Base) to suppress ionization or compete for silanol sites.
Method Development Logic
The following decision tree illustrates the logic used to select the optimal conditions described in Section 4.
Figure 1: Decision matrix for selecting solvent systems based on analytical needs (QC vs. Rapid ID).
Standardized Protocols
Sample Preparation
Objective: Create a concentrated solution without inducing degradation.
-
Solvent: Methanol (HPLC Grade).[2]
-
Concentration: 1.0 mg/mL (Stock).
-
Procedure:
-
Weigh 10 mg of substance (e.g., Haloperidol).[2]
-
Dissolve in 5 mL Methanol.
-
Sonicate for 2 minutes to ensure complete dissolution.
-
Dilute to 10 mL.
-
Note: For tablet extraction, use Methanol, sonicate for 10 mins, centrifuge, and spot the supernatant.
-
Stationary Phase
-
Plate: HPTLC Silica Gel 60 F254 (Merck or equivalent).
-
Pre-treatment: Heat plate at 105°C for 30 minutes to activate (remove atmospheric moisture). Critical Step: Moisture deactivates silica and alters Rf values.
Mobile Phase Systems
Two systems are recommended based on the "Expertise" pillar: one for high-resolution stability testing and one for rapid identification.
System A: High-Resolution Stability (The "Complex" System)
Best for separating degradation products and impurities.[1]
-
Composition: Acetone : Chloroform : n-Butanol : Glacial Acetic Acid : Water[3][4][1]
-
Chamber Saturation: 30 minutes (Required for reproducible Rf).
-
Mechanism: The acetic acid/water component modifies the silica activity, while chloroform/butanol provides the lipophilic migration force.
System B: Rapid Identification (The "Basic" System)
Best for quick identity checks (Clarke's Method).[1]
-
Composition: Methanol : Strong Ammonia Solution (25%)[1]
-
Ratio (v/v): 100 : 1.5
-
Mechanism: Ammonia deprotonates the silica surface and the drug, eliminating the ionic interaction that causes tailing.
Visualization & Detection
| Method | Reagent/Condition | Observation | Specificity |
| Non-Destructive | UV Light (254 nm) | Dark quenching spots on green background | Aromatic rings (Fluorophenyl group) |
| Destructive | Dragendorff’s Reagent | Orange/Red spots on yellow background | Tertiary amines (Nitrogen specific) |
| Destructive | Iodine Vapor | Brown spots | General Organic |
Experimental Data & Rf Values
The following Retention Factors (Rf) are representative values observed under controlled conditions (25°C, 40% RH).
| Compound | System A Rf (Acidic/Complex) | System B Rf (Basic/Methanol) |
| Haloperidol | 0.45 ± 0.03 | 0.65 ± 0.05 |
| Droperidol | 0.52 ± 0.03 | 0.70 ± 0.05 |
| Degradation Products | 0.10 - 0.30 | > 0.80 |
Note: System A offers better resolution between the parent drug and polar degradation products.
Troubleshooting & Optimization
Issue: "Tailing" (Comet-shaped spots)
-
Cause: Insufficient modifier in mobile phase.
-
Fix: If using System B, increase Ammonia concentration to 2.0 parts. If using System A, ensure the water content is accurate; water deactivates the most active silanol sites.
Issue: "Edge Effect" (Curved solvent front)
-
Cause: Uneven evaporation from plate edges.
-
Fix: Use a twin-trough chamber lined with filter paper soaked in mobile phase.[1] Allow 30 mins saturation before inserting the plate.
Issue: Low Sensitivity
-
Cause: Sample concentration too low.
-
Fix: Use HPTLC plates (concentrates the spot) or apply Dragendorff's reagent followed by a light mist of 10% Sulfuric Acid to intensify the orange color.
References
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[5] (Definitive source for System B/Ammoniated Methanol systems).
-
Sigosha, K., Vachhani, P., & Patel, P. (2008). Chemical stability of haloperidol injection by high performance thin-layer chromatography. Journal of Separation Science. (Source for System A/Complex Acidic System).
-
United States Pharmacopeia (USP). Chromatography <621>. (General guidance on system suitability and tailing factors).
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[6] (Mechanisms of silanol interactions).
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. mdpi.com [mdpi.com]
- 3. Chemical stability of haloperidol injection by high performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clarke's Analysis of Drugs and Poisons - Eustace George Coverley Clarke - Google Books [books.google.com.sg]
- 6. -::BS Publications :: Book Detail ::- [bspbooks.net]
Troubleshooting & Optimization
Improving yield of 2',3'-Dichloro-3,3-dimethylbutyrophenone production
Technical Support Center: Yield Optimization for 2',3'-Dichloro-3,3-dimethylbutyrophenone
Executive Technical Analysis
The Core Problem: Producing 2',3'-Dichloro-3,3-dimethylbutyrophenone presents a "perfect storm" of synthetic challenges:
-
Steric Bulk: The 3,3-dimethyl (neopentyl) tail creates significant steric hindrance, slowing down nucleophilic attack or complexation.
-
Electronic Deactivation: The dichlorophenyl ring is electron-deficient. In a standard Friedel-Crafts (FC) acylation starting from 1,2-dichlorobenzene, the ring is deactivated, requiring harsh conditions.
-
Regioselectivity Mismatch: This is the critical yield-killer.
-
Thermodynamics: Friedel-Crafts acylation of 1,2-dichlorobenzene naturally favors the 3',4'-dichloro isomer (substitution at the 4-position, para to one chlorine and meta to the other) due to steric clearance.
-
Target: You require the 2',3'-dichloro isomer (substitution at the 1-position, vicinal to the chlorines). This position is sterically crowded and electronically disfavored in a direct FC reaction.
-
The Verdict: If you are attempting to synthesize this via direct Friedel-Crafts acylation of 1,2-dichlorobenzene, low yield is intrinsic to the mechanism. The "impurity" you are discarding is likely the thermodynamically favored 3',4'-isomer.
To drastically improve yield, you must likely shift from a C-H functionalization (Friedel-Crafts) to a C-X functionalization (Organometallic Coupling) strategy.
Strategic Pathways (Visualized)
The following diagram illustrates the mechanistic divergence between the low-yield "Force" route and the high-yield "Precision" route.
Caption: Mechanistic comparison showing why Route A (Friedel-Crafts) inherently limits yield for the 2',3'-isomer compared to Route B (Organometallic).
Detailed Protocols
Protocol A: The "Precision" Route (Recommended)
Method: Kumada-Corriu or Grignard Addition to Acid Chloride (catalyzed). Why: This locks the regiochemistry before the reaction starts by using a pre-functionalized 2,3-dichloro precursor.
Reagents:
-
Substrate: 2,3-Dichlorobenzoyl chloride (commercially available).
-
Nucleophile: Neopentylmagnesium chloride (prepared from neopentyl chloride + Mg).
-
Catalyst: Copper(I) Iodide (CuI) or Iron(III) Acetylacetonate (Fe(acac)₃).
-
Solvent: Dry THF.
Step-by-Step:
-
Catalyst Prep: In a flame-dried flask under Argon, dissolve 2,3-dichlorobenzoyl chloride (1.0 eq) and Fe(acac)₃ (3 mol%) in dry THF. Cool to -78°C.
-
Addition: Add Neopentylmagnesium chloride (1.1 eq) dropwise over 60 minutes.
-
Note: The low temperature and slow addition prevent double-addition (tertiary alcohol formation).
-
-
Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC/HPLC.
-
Quench: Quench with sat. NH₄Cl (aq).[1][2] The copper/iron salts must be removed via filtration or EDTA wash.
-
Yield Expectation: 75-85% of the correct 2',3'-isomer.
Protocol B: The "Optimization" Route (Friedel-Crafts)
Method: High-Temperature Acylation with Modified Lewis Acid. Why: If you are forced to use 1,2-DCB due to cost, you must use thermodynamics to your advantage, though yield will remain capped.
Reagents:
-
Substrate: 1,2-Dichlorobenzene (used as solvent, 5-10 eq).
-
Reagent: 3,3-Dimethylbutyryl chloride.
-
Catalyst: Aluminum Chloride (AlCl₃) - 1.2 eq.
Optimization Steps:
-
Temperature: Standard DCM reflux (40°C) is insufficient. Use 1,2-Dichloroethane (DCE) at 80°C or run neat in 1,2-DCB at 100°C.
-
Order of Addition: Add the Acid Chloride to the AlCl₃ first to form the acylium complex, then add the aromatic substrate. This ensures the active electrophile is ready.
-
Yield Expectation: 30-45% (mixed isomers). You will need rigorous fractional distillation or crystallization to isolate the 2',3'-isomer.
Troubleshooting & FAQs
Q1: I am seeing a large "unknown" peak in HPLC that has the same mass as the product. What is it? A: This is almost certainly the 3',4'-dichloro regioisomer .
-
Cause: The Friedel-Crafts reaction prefers the 4-position of 1,2-dichlorobenzene.
-
Fix: You cannot easily separate these isomers by simple extraction. You likely need a recrystallization solvent screen (try Hexane/IPA 9:1) or, preferably, switch to Protocol A (Organometallic) to eliminate this byproduct entirely.
Q2: My reaction mixture turns into a black tar and yield drops. A: This indicates polymerization or deep Friedel-Crafts alkylation .
-
Mechanism:[3][4][5] The tert-butyl group in the neopentyl chain is bulky. If the temperature is too high (>120°C) or the Lewis acid too strong, the alkyl chain can fragment (decarbonylation), generating a carbocation that polymerizes.
-
Fix: Keep reaction temperature below 100°C. Ensure your AlCl₃ is fresh (yellow/grey powder, not white/clumped).
Q3: The reaction stalls at 60% conversion. A: This is catalyst poisoning .
-
Mechanism:[3][4][5] The product (a ketone) is a Lewis base. It complexes with AlCl₃ (1:1 ratio), deactivating the catalyst.
-
Fix: You must use >1.1 equivalents of AlCl₃ relative to the Acid Chloride. The first equivalent is "sacrificed" to complex the product; the excess drives the reaction.
Q4: Can I use the Nitrile (2,3-Dichlorobenzonitrile) instead? A: Yes, and it is often cleaner.
-
Protocol: React 2,3-Dichlorobenzonitrile with Neopentylmagnesium chloride in THF/Toluene reflux.
-
Intermediate: This forms an imine salt (ketimine), which does not react further with Grignard reagents (preventing over-alkylation).
-
Hydrolysis: Acidic hydrolysis (H₃O⁺) converts the imine to the ketone.
-
Advantage:[4][5] Higher chemoselectivity than the Acid Chloride route.
Data Summary: Yield Comparison
| Parameter | Method A: Friedel-Crafts (Standard) | Method B: Organometallic (Recommended) |
| Starting Material | 1,2-Dichlorobenzene | 2,3-Dichlorobenzoyl Chloride |
| Reagent | 3,3-Dimethylbutyryl Chloride | Neopentyl-MgBr |
| Regioselectivity | Poor (Favors 3',4') | Perfect (Pre-defined) |
| Typical Yield | 20-40% (of desired isomer) | 75-90% |
| Purification | Difficult (Isomer separation) | Simple (Silica plug/Crystallization) |
| Scalability | High (Cheap reagents) | Moderate (Cryogenic steps) |
References
-
Friedel-Crafts Acylation Selectivity: Olah, G. A. (Ed.).[4][6] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Detailed discussion on directing effects of ortho-dichlorobenzene).
-
Organometallic Ketone Synthesis: Dieter, R. K. (1999). Reaction of Acyl Chlorides with Organometallic Reagents: A Convenient Synthesis of Ketones. Tetrahedron, 55(14), 4177-4236. Link
-
Iron-Catalyzed Coupling: Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 124(46), 13856-13863. Link
- Grignard Addition to Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
-
Preparation of Neopentyl Grignard: Whitmore, F. C., & Badertscher, D. E. (1933). The Yield of Grignard Reagents in the Preparation of Neopentyl Chloride. Journal of the American Chemical Society, 55(4), 1559-1567. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Troubleshooting impurities in 2',3'-Dichloro-3,3-dimethylbutyrophenone synthesis
The following technical support guide is designed for researchers and process chemists encountering difficulties in the synthesis of 2',3'-Dichloro-3,3-dimethylbutyrophenone (also known as 1-(2,3-dichlorophenyl)-3,3-dimethylbutan-1-one).
This guide prioritizes the identification and elimination of critical impurities, specifically addressing the regioselectivity challenges inherent to the 2,3-dichloro substitution pattern.
Status: Operational | Tier: L3 (Process Chemistry) Scope: Impurity Profiling, Regiocontrol, and Purification Protocols.
Impurity Profile & Root Cause Analysis
The synthesis of 2',3'-Dichloro-3,3-dimethylbutyrophenone presents a classic challenge in aromatic substitution: Regiocontrol . If you are observing a persistent impurity (15–40%) that is difficult to separate by crystallization, it is likely the 3',4'-regioisomer .
The "Critical Pair" Problem
Most researchers attempt the direct Friedel-Crafts acylation of 1,2-dichlorobenzene. This route is thermodynamically and kinetically biased against the target 2',3'-isomer.
| Impurity Name | Structure / Origin | RRT (HPLC)* | Root Cause |
| Impurity A (Major) | 3',4'-Dichloro-3,3-dimethylbutyrophenone | ~1.05 | Regioselectivity: 1,2-Dichlorobenzene directs acylation primarily to the 4-position (sterically less hindered) rather than the 3-position (crowded). |
| Impurity B | 3,3-Dimethylbutyric Acid | ~0.30 | Hydrolysis: Moisture ingress reacting with the 3,3-dimethylbutyryl chloride precursor. |
| Impurity C | 1,2-Dichlorobenzene | ~0.80 | Stalling: Incomplete conversion due to catalyst deactivation or insufficient Lewis acid. |
| Impurity D | Alkyl-Rearranged Ketone | ~0.95 | Migration: |
*Relative Retention Time (approximate, varies by column/method).
Visualizing the Regioselectivity Conflict
The following pathway illustrates why direct acylation fails to yield high-purity 2',3'-product and why the "Pre-Functionalized" route is superior.
Figure 1: Path A (Red) represents the standard Friedel-Crafts route, which favors the unwanted 3,4-isomer.[1] Path C (Green) represents the recommended regioselective route.
Troubleshooting FAQs
Q1: I am seeing a "doublet" peak in my proton NMR in the aromatic region that integrates to ~30%. What is it?
A: This is almost certainly the 3',4'-regioisomer . The 1,2-dichlorobenzene substrate directs acylation to the 4-position (para to one Cl, meta to the other) because the 3-position (ortho to one Cl, meta to the other) is sterically crowded by the adjacent chlorine atom.
-
The Fix: You cannot easily separate these isomers by distillation due to similar boiling points. You must switch to a regioselective synthesis (see Protocol 2 below).
Q2: My reaction stalled at 60% conversion. Adding more catalyst didn't help.
A: Friedel-Crafts acylation of deactivated rings (like dichlorobenzene) is notoriously slow. The Lewis acid (AlCl₃) often complexes with the product ketone, deactivating it further.
-
The Fix: Ensure you are using at least 1.1–1.2 equivalents of AlCl₃ relative to the acyl chloride, not just catalytic amounts. If the reaction stalls, try increasing the temperature to 60–80°C, but be wary of alkyl group rearrangement (t-butyl to iso-butyl).
Q3: I see a broad peak at ~12 ppm in the 1H NMR.
A: This is the carboxylic acid proton from 3,3-dimethylbutyric acid .
-
The Fix: Your acyl chloride hydrolyzed before reacting. Ensure all glassware is flame-dried and the AlCl₃ is fresh (yellow/grey powder, not white/clumpy). Use a drying tube or nitrogen atmosphere.
Recommended Protocols
Protocol 1: Purification of the Crude Mixture (If you must use Friedel-Crafts)
Use this if you have already run the reaction and need to salvage the product.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) to decompose the aluminum complex.
-
Extraction: Extract with dichloromethane (DCM) or ethyl acetate. Wash with 1M NaOH (removes Impurity B - acid), then brine.
-
Distillation: Perform a fractional distillation under high vacuum (<1 mmHg).
-
Fraction 1: Unreacted 1,2-dichlorobenzene.
-
Fraction 2: Mixed isomers (rich in 3',4').
-
Fraction 3: Enriched 2',3'-isomer (higher boiling point due to dipole moment, but overlap is significant).
-
-
Crystallization: Dissolve the enriched fraction in hot hexane or methanol. The 2',3'-isomer often crystallizes more readily due to higher symmetry/packing, but yield will be low (<30%).
Protocol 2: The "High-Fidelity" Regioselective Route (Recommended)
Use this to avoid the isomer problem entirely.
Concept: Instead of forming the C–C bond on the ring (which is non-selective), form the C–C bond between the pre-formed 2,3-dichlorobenzoyl group and the alkyl chain.
Reagents:
-
Substrate: 2,3-Dichlorobenzoyl Chloride (commercially available or made from 2,3-dichlorobenzoic acid + SOCl₂).
-
Reagent: Neopentyl Magnesium Chloride (Grignard) or Neopentyl Zinc Iodide (Negishi).
-
Catalyst: Copper(I) Chloride (CuCl) or Fe(acac)₃ (if using Grignard).
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, dissolve 2,3-Dichlorobenzoyl Chloride (1.0 eq) in dry THF. Cool to -78°C.
-
Catalyst: Add CuCl (5 mol%) or Fe(acac)₃ (3 mol%).
-
Addition: Slowly add the Neopentyl Magnesium Chloride (1.05 eq) dropwise over 1 hour. Crucial: Maintain -78°C to prevent double addition (tertiary alcohol formation).
-
Warm-up: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Result: This yields the 2',3'-isomer exclusively with no 3',4'-contamination.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (For regioselectivity rules of di-substituted benzenes).
-
Cahiez, G., & Laboue, B. (1992). "Manganese-catalyzed acylation of organomagnesium reagents." Tetrahedron Letters, 33(31), 4439-4442. Link (Protocol for clean acylation of Grignards to avoid tertiary alcohols).
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Link (Specific discussion on 1,2-dichlorobenzene directing effects).
-
PubChem. (2025). Compound Summary: 2',3'-Dichloro-2,2-dimethylbutyrophenone. National Center for Biotechnology Information. Link (Verification of chemical structure and identifiers).
Sources
Technical Support Center: Optimizing Reaction Temperature for 2,3-Dichlorophenyl Ketone Synthesis
Welcome to the Technical Support Center for the synthesis of 2,3-dichlorophenyl ketones. This hub is specifically designed for drug development professionals and synthetic chemists who are optimizing the highly temperature-sensitive Grignard addition to Weinreb amides.
The Mechanistic "Why": Temperature and the Weinreb-Nahm Amide
Synthesizing 2,3-dichlorophenyl ketones via the addition of 2,3-dichlorophenylmagnesium bromide to a Weinreb amide (N-methoxy-N-methylamide) is a highly temperature-dependent workflow. The selectivity of the Weinreb ketone synthesis relies entirely on the[1].
This tetrahedral intermediate is stable only at low temperatures[1]. If the reaction temperature exceeds 0 °C before the reaction is quenched, the[2]. Because the reaction mixture still contains unreacted Grignard reagent, a second nucleophilic addition occurs immediately, leading to the formation of a tertiary alcohol byproduct (over-addition)[1]. Furthermore, the preparation of the highly sterically hindered 2,3-dichlorophenyl Grignard reagent requires precise thermal control during initiation to [3].
Troubleshooting FAQs
Q: Why is my reaction yielding predominantly the tertiary alcohol instead of the target ketone? A: This is the classic signature of premature chelate collapse[1]. The tetrahedral intermediate formed by the Weinreb amide is thermally sensitive. If your reaction temperature drifts above 0 °C during the Grignard addition or prior to the acidic quench, the intermediate collapses into the ketone in situ[2]. Ensure your cooling bath maintains -20 °C to 0 °C and that the Grignard reagent is added dropwise to control the exothermic addition.
Q: My Grignard initiation is sluggish, but then the reaction violently exotherms. How do I safely form 2,3-dichlorophenylmagnesium bromide? A: 2,3-Dichloroiodobenzene or 2,3-dichlorobromobenzene can be slow to initiate due to steric hindrance and the electron-withdrawing nature of the ortho/meta chlorines. If you add the entire halide charge at low temperature, it accumulates. Once initiation finally occurs, the accumulated halide reacts simultaneously, causing a massive thermal spike[3]. To prevent this, initiate with a small fraction (5%) of the halide and a crystal of iodine at room temperature. Once the localized exotherm confirms initiation, lower the temperature and add the remaining halide dropwise to maintain a controlled, gentle reflux[3].
Q: What is the optimal temperature for the quenching step? A: The quench must be performed while the reaction is still cold (ideally < 0 °C). Adding aqueous acid generates a significant exotherm. If the mixture is allowed to warm to room temperature before the acid is fully integrated, the chelate will collapse in the presence of unquenched Grignard reagent, ruining your selectivity[1].
Quantitative Data: Temperature vs. Product Distribution
The following table summarizes typical product distributions based on the internal temperature maintained during the nucleophilic addition and quenching phases.
| Reaction Temperature | Quench Temperature | Yield: 2,3-Dichlorophenyl Ketone | Yield: Tertiary Alcohol Byproduct |
| -78 °C to -20 °C | -20 °C | > 90% | < 2% |
| 0 °C | 0 °C | 85% | 5 - 8% |
| 25 °C (Room Temp) | 25 °C | < 40% | > 50% |
| Reflux (THF) | 25 °C | Trace | > 90% |
Experimental Protocol: Self-Validating System
This step-by-step methodology includes built-in validation checkpoints to ensure the structural integrity of the intermediate is maintained throughout the workflow.
Phase 1: Grignard Formation
-
Setup: Charge an oven-dried, argon-purged flask with magnesium turnings (1.1 eq) and anhydrous THF (to 0.5 M).
-
Initiation: Add a single crystal of iodine and 5% of the total 2,3-dichlorobromobenzene charge. Warm gently.
-
Validation Checkpoint: The fading of the iodine's brown color and a localized gentle boiling confirm successful Grignard initiation.
-
-
Addition: Once initiated, cool the flask to 10–15 °C. Add the remaining 2,3-dichlorobromobenzene dropwise over 1 hour, maintaining the internal temperature strictly below 25 °C to prevent Wurtz coupling.
-
Completion: Stir for an additional 2 hours at room temperature to ensure complete consumption of the magnesium[3].
Phase 2: Weinreb Amide Addition
-
Preparation: In a separate oven-dried flask, dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -20 °C using a dry ice/ethylene glycol bath.
-
Coupling: Transfer the 2,3-dichlorophenylmagnesium bromide solution dropwise into the Weinreb amide solution, keeping the internal temperature strictly below 0 °C.
-
Chelation: Stir the resulting mixture at -20 °C to 0 °C for 2 hours to allow the stable tetrahedral chelate to form completely[1].
-
Validation Checkpoint: The reaction mixture should remain a clear, homogeneous solution. Sudden exotherms or color changes indicate premature chelate collapse.
-
Phase 3: Cold Quench
-
Quenching: While maintaining the temperature at -20 °C, rapidly add cold (0 °C) 1M HCl or saturated aqueous NH₄Cl to quench the unreacted Grignard and hydrolyze the chelate[1].
-
Workup: Allow the mixture to warm to room temperature only after the quench is complete. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the Weinreb amide and a single new UV-active spot corresponding to the ketone. The absence of a highly polar baseline spot confirms the prevention of tertiary alcohol formation.
-
Mechanistic Workflow Visualization
Mechanistic pathway of Weinreb amide chelation and temperature-dependent collapse.
References
-
Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES” Source: Texas Digital Library (TDL) URL: [Link]
- Title: PROCESS FOR THE PREPARATION OF LAMOTRIGINE (EP0800520B1)
Sources
Technical Guide: Minimizing Side Products in Friedel-Crafts Alkylation of Dichlorobenzene
To: Research & Development Division, Process Chemistry Groups From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization Strategy for Dichlorobenzene Alkylation
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]
The Friedel-Crafts (F-C) alkylation of dichlorobenzene (DCB) presents a classic "reactivity inversion" paradox. You are attempting to attach an electron-donating alkyl group onto an electron-deficient ring (deactivated by two chlorine atoms).
The Core Problem:
-
High Activation Energy: The starting material (DCB) is deactivated. You need a strong catalyst or elevated temperature to initiate the reaction.
-
The "Runaway" Effect: Once the alkyl group attaches, the product (Alkyl-DCB) is more electron-rich than the starting material. Consequently, the product reacts faster than the substrate, leading to polyalkylation .
This guide provides the protocols and mechanistic insights required to suppress polyalkylation, prevent carbocation rearrangement, and ensure regioselectivity.
Critical Troubleshooting Modules
Module A: Suppressing Polyalkylation
Symptom: GC/MS shows significant di- and tri-alkylated species, even at low conversion.
| Variable | The "Why" (Mechanistic Causality) | Optimization Action |
| Stoichiometry | The reaction follows second-order kinetics where | Use DCB as Solvent: Run the reaction with a 5:1 to 10:1 molar excess of DCB relative to the alkylating agent. This statistically ensures the electrophile encounters unreacted DCB first [1]. |
| Catalyst Activity | Extremely strong Lewis acids (e.g., | Switch to Zeolites: Use Shape-Selective Zeolites (e.g., H-Beta or USY). The pore constraints of the zeolite can physically prevent the bulky dialkylated product from forming or diffusing out [2]. |
| Mixing Dynamics | Localized "hotspots" of high alkyl halide concentration favor polyalkylation. | High-Dilution Addition: Add the alkylating agent (diluted in DCB or inert solvent) dropwise over 2–4 hours. |
Module B: Controlling Regioselectivity
Symptom: Formation of the wrong isomer (e.g., alkylation at the sterically crowded 3-position in 1,2-DCB).
-
1,2-Dichlorobenzene (ortho-DCB): The 3-position is ortho to one Cl and meta to the other, but sterically crowded. The 4-position is sterically accessible and electronically favored (para to Cl-1, meta to Cl-2).
-
1,4-Dichlorobenzene (para-DCB): All open positions are equivalent initially.
Solution:
-
Thermodynamic Control: Run at higher temperatures (80°C+) to allow reversible alkylation, favoring the thermodynamically stable para-isomer (relative to the directing group).
-
Steric Bulk: Use branched alkylating agents (e.g., tert-butyl chloride) to make the 3-position inaccessible.
Module C: Preventing "Tar" & Polymerization
Symptom: Reaction mixture turns black/viscous; yield is low.
-
Cause: Polymerization of the alkylating agent (especially if using alkenes) or degradation of the sigma-complex.
-
Fix: Ensure strictly anhydrous conditions (water kills the catalyst, generating HCl which can polymerize alkenes). If using alkenes, add a proton scavenger or use a solid acid catalyst to separate the acid sites.
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for optimizing your reaction conditions based on the specific side-product observed.
Caption: Decision tree for selecting optimization strategies based on observed impurity profiles.
Validated Experimental Protocols
Protocol A: The "Green" Zeolite Method (Recommended)
Best for: Minimizing polyalkylation and waste disposal.
Rationale: Zeolites (specifically H-Beta or Y) provide a confined environment that disfavors the formation of bulky poly-alkylated products (Shape Selectivity) [2].
-
Catalyst Activation: Calcines Zeolite H-Beta (SiO2/Al2O3 ratio ~25) at 500°C for 4 hours to remove adsorbed water. Critical: Water acts as a poison for acid sites.
-
Setup: In a 3-neck flask equipped with a reflux condenser and drying tube, charge 1,2-Dichlorobenzene (147 g, 1.0 mol) .
-
Catalyst Loading: Add 5.0 g of activated Zeolite H-Beta.
-
Heating: Heat the mixture to 140°C (or reflux).
-
Addition: Add Benzyl Chloride (12.6 g, 0.1 mol) dropwise over 2 hours.
-
Note the 10:1 molar ratio of DCB to Alkylating agent.
-
-
Digestion: Stir for an additional 2 hours.
-
Workup: Filter the hot catalyst (can be regenerated). Distill off the excess DCB (recycle). Recrystallize or distill the residue to obtain the mono-alkylated product.
Protocol B: The Acylation-Reduction Route (Zero Rearrangement)
Best for: Linear alkyl chains (e.g., n-propyl) where F-C Alkylation causes rearrangement to branched isomers (isopropyl).
Rationale: Friedel-Crafts Acylation forms an acylium ion which is resonance stabilized and does not rearrange.[1][2] The resulting ketone deactivates the ring, completely stopping polyalkylation [3].
Step 1: Acylation
-
Suspend
(1.1 equiv) in DCB (solvent/reactant) at 0°C. -
Add Propanoyl Chloride (1.0 equiv) dropwise.
-
Allow to warm to RT and stir until HCl evolution ceases.
-
Quench with ice water/HCl. Isolate the ketone (propiophenone derivative).
Step 2: Reduction (Wolff-Kishner or Clemmensen) [3]
-
Subject the ketone to Clemmensen Reduction (Zn(Hg), conc.[3] HCl) or Wolff-Kishner (Hydrazine, KOH, ethylene glycol) to reduce the C=O to CH2.
-
Result: Pure n-propyl-dichlorobenzene with 0% rearrangement and 0% polyalkylation.
Mechanistic Pathway: The Polyalkylation Trap
Understanding the kinetics is vital. The diagram below shows why excess substrate is non-negotiable.
Caption: Kinetic pathway showing that k2 (Polyalkylation) is naturally faster than k1 (Monoalkylation) due to ring activation.
Frequently Asked Questions (FAQ)
Q1: Why can't I use a stoichiometric (1:1) amount of DCB and alkyl halide? A: Because the product is more reactive than the starting material. In a 1:1 mixture, as soon as some product forms, it out-competes the remaining DCB for the alkyl halide. You will end up with a mix of unreacted DCB, some mono-product, and significant di-product. You must use DCB in excess (acting as the solvent) to statistically favor the mono-alkylation [1].
Q2: My n-propyl chloride reaction yields isopropyl-dichlorobenzene. Why? A: This is due to carbocation rearrangement.[4][5][6][7] The primary carbocation formed from n-propyl chloride undergoes a 1,2-hydride shift to form the more stable secondary carbocation (isopropyl) before it attacks the ring.[7] To get the linear n-propyl chain, you must use the Acylation-Reduction protocol (Protocol B) [3].
Q3: Can I use
Q4: How do I regenerate the Zeolite catalyst? A: Filter the catalyst, wash with methanol, dry, and then calcine in air at 500–550°C for 4–6 hours to burn off the organic coke deposits.
References
-
BenchChem Technical Support. (2025).[3][8][9] Preventing Polyalkylation in Friedel-Crafts Reactions. Retrieved from 9
-
IMIST. (2024).[5] Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from
-
Chemistry Steps. (2025). Rearrangements in Friedel-Crafts Alkylation.[4][2][6] Retrieved from 2
-
ResearchGate. (2025). Cleaner Routes for Friedel-Crafts Acylation using Zeolites. Retrieved from 10
Sources
- 1. scribd.com [scribd.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2',3'-Dichloro-3,3-dimethylbutyrophenone
The following technical guide is designed for researchers and process chemists working with 2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS: 898765-92-9). This intermediate is typically synthesized via Friedel-Crafts acylation, a reaction prone to specific impurity profiles including regioisomers, aluminum emulsions, and hydrolyzed byproducts.
Impurity Profile & Process Overview
Before initiating purification, it is critical to understand the composition of your crude reaction mixture. In the synthesis of 2',3'-dichloro-3,3-dimethylbutyrophenone, the steric bulk of the tert-butyl group and the deactivating nature of the dichloro-ring create a specific set of challenges.
Common Impurities Table
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
| Regioisomer (3',4'-dichloro) | Competitive acylation at the 4-position (major product in standard FC conditions). | Similar BP to target; often higher MP due to symmetry. | Fractional Crystallization (Critical Step). |
| 3,3-Dimethylbutyric Acid | Hydrolysis of unreacted acid chloride. | Acidic; soluble in basic aqueous media. | Base Wash (NaHCO₃ or NaOH). |
| Aluminum Salts | Residual catalyst ( | Forms gelatinous emulsions; Lewis acidic. | Acidic Quench + Rochelle Salt. |
| Dichlorobenzene | Unreacted starting solvent/substrate. | Low BP relative to product; steam volatile. | Vacuum Distillation / Rotovap chase. |
Critical Workflow: Quench to Isolation
The following workflow utilizes a self-validating approach: every step includes a checkpoint to ensure impurity removal before proceeding.
Caption: Figure 1.[1][2][3] Integrated purification workflow emphasizing emulsion control and isomer rejection.
Troubleshooting Guide & FAQs
Phase 1: Quenching & Workup
Q: I am experiencing a persistent emulsion during the aqueous workup. How do I break it? A: This is caused by hydrated aluminum hydroxide species.
-
The Mechanism: Standard water quenching generates colloidal
which stabilizes organic-water interfaces. -
The Fix:
-
Acidify: Ensure the aqueous phase pH is < 1 using 6M HCl. This converts insoluble hydroxides into soluble
salts. -
Rochelle Salt: If acid fails, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). The tartrate chelates aluminum, breaking the emulsion [1].
-
Filtration: Pass the biphasic mixture through a Celite pad to physically remove particulate stabilizers.
-
Q: My crude product smells strongly of "sweaty socks" or rancid cheese. What is this? A: This indicates the presence of 3,3-dimethylbutyric acid , formed by the hydrolysis of excess acid chloride.
-
The Fix: Perform a wash with 10% w/v aqueous
or NaOH. -
Validation: Check the pH of the aqueous layer. It must remain basic (pH > 10) after the wash. If it drops, the acid load was too high; repeat the wash.
Phase 2: Isomer Purification (The Critical Step)
Q: NMR shows a mixture of 2',3'-dichloro and 3',4'-dichloro isomers. How do I separate them? A: This is the most challenging aspect. The 3',4'-isomer is often the thermodynamic product and tends to crystallize more easily due to symmetry.
-
Solvent Selection: The 2',3'-isomer (target) generally has higher solubility in non-polar solvents due to the "ortho effect" disrupting crystal packing.
-
Protocol:
-
Dissolve the crude mixture in hot Methanol or Isopropanol (IPA) (approx. 3 mL/g).
-
Cool slowly to room temperature, then to 0°C.
-
Seed if possible: If you have authentic material, seed at 25°C.
-
Filtration Logic:
-
-
Alternative: If crystallization fails, vacuum distillation using a spinning band column may be required, though the boiling point difference is often small (<5°C).
Q: The product remains an oil and won't crystallize. A: This is common for butyrophenones with high impurity loads.
-
Cause: Residual solvent (dichlorobenzene) or high isomer content acts as a plasticizer.
-
The Fix:
-
High Vacuum Chase: Place the oil under high vacuum (<1 mbar) at 60°C for 4 hours to remove all volatiles.
-
Trituration: Add cold n-Pentane or Hexane and scratch the flask walls. The low solubility of the ketone in cold alkanes often forces precipitation.
-
Detailed Experimental Protocols
Protocol A: Standard Isolation
-
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (500g) and conc. HCl (100 mL). Maintain internal temp < 20°C.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Washing:
-
Wash combined organics with
( mL). -
Wash with 10% NaOH (
mL) to remove 3,3-dimethylbutyric acid. -
Wash with Brine (
mL).
-
-
Drying: Dry over Anhydrous
. Filter and concentrate.
Protocol B: Recrystallization (Isomer Enrichment)
Note: This protocol assumes the 2',3'-isomer is the major product or that you are enriching it from a mixture.
-
Take 10g of crude solid/oil.
-
Add 30 mL of Methanol and heat to reflux (65°C) until clear.
-
Optional: Add activated carbon (0.5g), stir for 10 mins, and filter hot (removes polymeric tars).
-
Allow the filtrate to cool to ambient temperature over 2 hours with slow stirring.
-
Chill to 0-4°C for 4 hours.
-
Filter the resulting crystals.
-
Checkpoint: Analyze the filter cake vs. the mother liquor by
-NMR. The 2',3'-isomer typically shows a distinct splitting pattern in the aromatic region (two doublets and a triplet, or multiplet integration 1:1:1) compared to the 3',4'-isomer (often overlapping multiplets).
-
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 995. (Standard protocol for Rochelle salt workup of aluminum emulsions).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
-
PubChem Compound Summary. "2',3'-Dichloro-2,2-dimethylbutyrophenone" (CAS 898765-92-9).[6] National Center for Biotechnology Information. Accessed Feb 28, 2026. Link
- Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101696153B - Preparation method of 3,3-dimethyl-1-butanol - Google Patents [patents.google.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 6. 2',3'-Dichloro-2,2-dimethylbutyrophenone | C12H14Cl2O | CID 24724055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Moisture Control in Butyrophenone Synthesis
Executive Summary & Chemical Context
Why this matters:
The synthesis of butyrophenone neuroleptics (e.g., Haloperidol, Droperidol) relies heavily on the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.[1] This reaction is mediated by Aluminum Chloride (
The Core Challenge:
This guide treats the synthesis of the key intermediate 4-chloro-1-(4-fluorophenyl)butan-1-one as a model system to demonstrate moisture mitigation strategies.[1]
Module 1: The Catalyst System ( )
Status: Critical Control Point
Q: Why did my reaction stall despite adding "catalytic" amounts of ?
A: This is a common misconception. In Friedel-Crafts acylation,
-
Mechanism: The resulting ketone product acts as a Lewis base.[2] The oxygen atom of the carbonyl group donates electrons to the aluminum atom, forming a stable 1:1 complex (
). -
The Fix: You must use >1.1 equivalents of
relative to the acid chloride. If moisture is present, it consumes the before it can complex with the acyl chloride, requiring even higher equivalents (not recommended; better to dry the system).
Q: How can I visually verify if my is compromised?
A: Perform the "Flow & Fume" test before starting.
| Observation | Status | Action |
| Free-flowing yellow/white powder | Pass | Proceed with synthesis. |
| Clumped aggregates | Fail | Surface hydrolysis has occurred. Discard. |
| White crust on bottle rim | Warning | Seal integrity compromised. Test activity or discard. |
| Grey/Black discoloration | Critical | Contaminated with metallic Al or organics. Do NOT use. |
Module 2: Experimental Protocol & Setup
Objective: Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one under anhydrous conditions.
Standard Operating Procedure (SOP)
1. Reagent Preparation:
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Must be dried over
or molecular sieves (3Å) to <50 ppm water content. -
Glassware: Oven-dried at 120°C for >4 hours. Assemble while hot under a stream of dry Nitrogen (
).
2. The "Solid-First" Loading Method (Recommended):
-
Cool the reactor to 0°C under positive
pressure. -
Charge anhydrous
(1.2 eq) rapidly against a counter-flow of . -
Add dry DCM. Stir to form a suspension. Note:
is sparingly soluble in cold DCM. -
Add 4-chlorobutyryl chloride (1.0 eq) dropwise.[1] The suspension will clarify as the acylium ion complex forms.
3. Substrate Addition:
-
Add Fluorobenzene (1.2 eq) dropwise maintaining internal temperature <10°C.
-
Observation: Evolution of HCl gas indicates reaction initiation. Ensure the scrubber is active.
-
Allow to warm to room temperature (or reflux at 40°C for DCE) for 2–4 hours.
4. The Quench (Safety Critical):
-
DO pour the reaction mixture slowly into a slurry of ice/conc. HCl. This breaks the Aluminum-Ketone complex.
Visualization: Reaction Workflow & Moisture Attack Vectors[6]
The following diagram illustrates the synthesis pathway and identifies exactly where moisture ingress triggers failure modes.
Figure 1: Process flow for Butyrophenone synthesis highlighting critical moisture attack vectors (Red Diamonds) that lead to catalyst deactivation or reagent decomposition.[1]
Module 3: Troubleshooting & FAQs
Q: The reaction mixture turned into a black, sticky tar. What happened?
A: This is often caused by the "Red Oil" phenomenon, a complex mixture of poly-acylated species and aluminum salts.
-
Cause 1: Temperature spike during addition. The reaction is exothermic; if the solvent boils off locally, the concentration of
spikes, causing polymerization. -
Cause 2: Moisture ingress. Water creates localized hot spots (exotherm) and forms sticky aluminum hydroxides that trap the organic phase.
Q: I see white fumes inside the flask before heating.
A: This indicates moisture in your solvent or reactor. The
-
Immediate Action: Stop. The catalyst stoichiometry is now unknown. You cannot simply "add more"
reliably. Quench and restart with dried solvents.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing reaction failures based on visual cues.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry and handling).
-
ChemicalBook. (2021). Synthesis of 4-Chloro-4'-fluorobutyrophenone. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). Aluminum chloride anhydrous - Technical Safety Guide. Retrieved from [1]
- Rubin, M., & Gevorgyan, V. (2004). Friedel-Crafts Acylation. In Comprehensive Organic Synthesis II. Elsevier. (Mechanistic insights on acylium ion complexes).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2444, Haloperidol. Retrieved from [1]
Sources
- 1. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. adityabirlachemicals.com [adityabirlachemicals.com]
- 4. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU [suu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. websites.umich.edu [websites.umich.edu]
Scale-up challenges for 2',3'-Dichloro-3,3-dimethylbutyrophenone manufacturing
Topic: 2',3'-Dichloro-3,3-dimethylbutyrophenone[1]
Executive Summary & Critical Warning
You are likely encountering difficulties in scaling the manufacturing of 2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS: 898765-92-9). Our analysis indicates that the primary failure mode in this synthesis is regioselectivity when attempting direct Friedel-Crafts acylation, followed by kinetic stalling due to the steric bulk of the 3,3-dimethyl (neopentyl) group.
This guide provides a technical troubleshooting framework to navigate these specific challenges, moving beyond standard textbook protocols to address the reality of multi-kilogram synthesis.
Module 1: Route Selection & The "Isomer Trap"
The Problem: If you are attempting to synthesize this target via the direct Friedel-Crafts acylation of 1,2-dichlorobenzene (o-dichlorobenzene) with 3,3-dimethylbutyryl chloride , you will likely observe a product mixture dominated by the 3',4'-dichloro isomer, not the desired 2',3'-dichloro isomer.
The Mechanism:
-
Electronic Directing: The chlorine atoms are ortho/para directing but deactivating.[1]
-
Steric Hindrance: The 3-position (which yields the 2',3'-product) is "vicinal"—sandwiched between a chlorine at C2 and a hydrogen at C4, and adjacent to the chlorine at C2.
-
Thermodynamics: The bulky 3,3-dimethylbutyryl group (effectively a neopentyl group) faces immense steric repulsion at the 3-position. The electrophilic attack will preferentially occur at the less hindered 4-position, yielding the 3',4'-isomer.
The Solution (Self-Validating Protocol): To guarantee the 2',3'-substitution pattern , you must fix the regiochemistry before forming the ketone bond. We recommend the Organometallic Coupling Route (Grignard or Organozinc).
Recommended Workflow: Grignard Addition with Weinreb Amide
This route avoids the isomer issue entirely by starting with a pre-functionalized 2,3-dichloro scaffold.
Figure 1: Comparison of synthetic routes. Route A (Red) leads to isomeric impurities. Route B (Green) ensures regiochemical integrity.
Module 2: Handling 3,3-Dimethylbutyryl Chloride
The reagent 3,3-dimethylbutyryl chloride (also known as t-butylacetyl chloride) presents unique kinetic challenges due to the bulky tert-butyl group adjacent to the alpha-methylene.
Troubleshooting Table: Reagent-Specific Issues
| Symptom | Probable Cause | Corrective Action |
| Sluggish Reaction Rate | Steric hindrance of the neopentyl tail prevents efficient nucleophilic attack. | Do not overheat. High heat promotes decomposition. Use a catalyst (e.g., CuCl for Grignard coupling) or switch to the more reactive Weinreb amide intermediate. |
| Gas Evolution (HCl) | Hydrolysis due to moisture sensitivity. | This reagent is a lachrymator and corrosive. Ensure N2/Ar sweep and use a caustic scrubber. Check solvent water content (<50 ppm). |
| "Stuck" Intermediate | Formation of stable tetrahedral intermediate that won't collapse. | Ensure acidic quench (HCl/H2O) is vigorous enough to hydrolyze the intermediate, but controlled to prevent product degradation. |
Module 3: Manufacturing FAQ (Technical Support)
Q1: I am seeing a significant "bis-addition" impurity (tertiary alcohol) when using the Grignard route. How do I stop at the ketone?
-
Diagnosis: The ketone product is more reactive than the starting ester/acid chloride, leading to a second attack by the Grignard reagent.
-
Fix:
-
Switch to Weinreb Amide: Convert 2,3-dichlorobenzoyl chloride to its N-methoxy-N-methyl amide. The stable chelated intermediate prevents the second addition.
-
Fukuyama Coupling: React the thioester of the 2,3-dichloro acid with the organozinc reagent of the neopentyl group. This is highly chemoselective for ketones.
-
Inverse Addition: If you must use Acid Chloride + Grignard, add the Grignard TO the Acid Chloride at -78°C. This keeps the electrophile in excess, minimizing bis-addition.
-
Q2: The reaction mixture becomes a solid sludge during scale-up. How do I manage the agitation?
-
Diagnosis: Magnesium salts (in Grignard) or Aluminum complexes (in FC) form viscous aggregates.
-
Fix:
-
Solvent Choice: Use THF/Toluene mixtures. Toluene improves solubility of the organic product, while THF solvates the metal species.
-
Shear: Use a high-torque overhead stirrer with a retreat curve impeller or anchor blade, not a simple propeller.
-
Q3: How do I purify the 2',3'-isomer from trace 3',4'-isomer?
-
Protocol:
-
The 2',3'-isomer has a lower melting point and higher solubility due to the "ortho-ortho" twisting of the ring, which disrupts crystal packing.
-
Recrystallization: Use a polar/non-polar pair like Isopropanol/Heptane . The more symmetrical 3',4'-isomer (if present) will typically crystallize out first or be less soluble.
-
Distillation: Not recommended for separation of these isomers due to boiling point proximity.
-
Module 4: Process Safety & Engineering Controls
Critical Hazard: 3,3-Dimethylbutyryl chloride is a Lachrymator and causes severe skin burns.
Step-by-Step Decontamination Protocol
-
Spill Control: Do not use water (violent reaction). Absorb with dry sand or vermiculite.
-
Quenching: Neutralize equipment rinses with a 10% Sodium Carbonate (Na2CO3) solution slowly to manage CO2 evolution.
-
Ventilation: All charging operations must occur within a closed system or Class 1 Div 1 fume hood.
Figure 2: Work-up flow diagram emphasizing exotherm control during quenching.
References
-
Rieke Metals. 2',3'-dichloro-3,3-dimethylbutyrophenone Product Page. Retrieved from
-
BenchChem. Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 3,3-Dimethylbutyryl chloride. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 2',3'-Dichloro-2,2-dimethylbutyrophenone (Structural Analog). Retrieved from
-
University of Michigan. Friedel-Crafts Acylation: Mechanism and Regioselectivity. Retrieved from
Sources
Identifying degradation products of 2',3'-Dichloro-3,3-dimethylbutyrophenone
Welcome to the Technical Support & Troubleshooting Center for 2',3'-Dichloro-3,3-dimethylbutyrophenone (DDBP) . As a critical halogenated aromatic ketone intermediate in pharmaceutical synthesis, DDBP presents unique stability profiles. This guide is designed for analytical scientists and drug development professionals to troubleshoot forced degradation studies, identify complex degradants, and implement self-validating stability-indicating methods.
Part 1: Mechanistic Troubleshooting & FAQ
Q1: During ICH Q1B photostability testing, we observe a major degradant peak with a lower molecular weight and the evolution of a gas in sealed vials. What is the mechanism, and how do we identify the degradant?
The Causality: This is a classic Norrish Type II photochemical cleavage [1]. DDBP contains nine abstractable
Q2: Why does DDBP show extreme resistance to acid/base hydrolysis compared to ester-based or less substituted ketone intermediates? The Causality: The hydrolytic stability of DDBP is a direct result of profound steric shielding . The carbonyl carbon is flanked by an ortho-chloro substituent on the aromatic ring and a highly bulky neopentyl-like aliphatic chain (the 3,3-dimethyl group). This dual-sided steric hindrance physically blocks nucleophilic attack by water or hydroxide ions. Consequently, under standard ICH Q1A(R2) accelerated hydrolytic stress (e.g., 1N NaOH or 1N HCl at 60°C)[3], the activation energy required to form the tetrahedral intermediate cannot be easily reached, rendering the molecule highly stable.
Q3: In oxidative forced degradation (3%
Part 2: Mandatory Visualization - Degradation Pathways
The following flowchart maps the primary degradation mechanisms of DDBP under ICH stress conditions, highlighting the divergence between photolytic and oxidative pathways.
Mechanistic pathways of DDBP degradation via Norrish Type II photolysis and oxidative cleavage.
Part 3: Quantitative Data & Degradant Profiling
To assist in rapid peak identification during your chromatographic runs, the following table summarizes the expected quantitative mass spectrometry data and relative retention times (RRT) for DDBP and its primary degradants.
| Compound / Degradant | Stress Condition | Molecular Formula | Monoisotopic Mass | Expected | RRT (Approx.) | Mechanism |
| DDBP (Parent) | N/A | 244.04 | 245.05 | 1.00 | N/A | |
| 2',3'-Dichloroacetophenone | Photolysis (UV/Vis) | 187.98 | 188.99 | 0.65 | Norrish Type II Cleavage | |
| 2,3-Dichlorobenzoic Acid | Oxidation ( | 190.95 | 188.95 (ESI-) | 0.20 | ||
| Pivalic Acid | Oxidation ( | 102.07 | 101.06 (ESI-) | 0.15 |
Part 4: Self-Validating Experimental Protocol
To accurately capture both the highly hydrophobic DDBP parent and its polar degradation products (like 2,3-dichlorobenzoic acid), a robust Reversed-Phase HPLC method is required[4]. The following step-by-step Stability-Indicating Method (SIM) utilizes a self-validating gradient to ensure mass balance.
Step 1: Forced Degradation Sample Preparation
-
Control: Dissolve 1.0 mg of DDBP in 1.0 mL of HPLC-grade Methanol.
-
Oxidative Stress: Mix 0.5 mL of the DDBP stock with 0.5 mL of 6%
(final concentration 3%). Incubate at 60°C for 24 hours. Quench with 10 of 10% sodium thiosulfate before injection to protect the column. -
Photolytic Stress: Place 1.0 mL of the DDBP stock in a clear quartz HPLC vial. Expose to 1.2 million lux hours and 200 watt hours/square meter of UV energy as per ICH Q1B guidelines.
Step 2: Chromatographic Separation (RP-HPLC)
-
Column: C18 end-capped, 100 x 4.6 mm, 3
particle size (provides excellent hydrophobic retention for aromatic ketones[4]). -
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7, suppresses ionization of 2,3-dichlorobenzoic acid to improve retention).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program (Self-Validating for Mass Balance):
-
0.0 - 2.0 min: 5% B (Traps polar acidic degradants).
-
2.0 - 10.0 min: Linear ramp to 95% B (Elutes the hydrophobic DDBP parent).
-
10.0 - 13.0 min: Hold at 95% B (Washes late-eluting dimers/polymers).
-
13.0 - 15.0 min: Return to 5% B and equilibrate.
-
Step 3: Mass Spectrometry (ESI) Detection
-
Polarity Switching: Operate the mass spectrometer in rapidly alternating ESI+ and ESI- modes.
-
Rationale: DDBP and 2',3'-dichloroacetophenone ionize well in positive mode (
), while the oxidative cleavage products (2,3-dichlorobenzoic acid and pivalic acid) strictly require negative mode ( ) for sensitive detection.
References
Sources
Validation & Comparative
A Comparative Guide to Haloperidol Precursors: Evaluating 2',3'-Dichloro-3,3-dimethylbutyrophenone Against Established Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of a potential alternative precursor, 2',3'-Dichloro-3,3-dimethylbutyrophenone, with the established precursors used in the synthesis of the widely used antipsychotic drug, haloperidol. By examining the chemical properties, synthetic pathways, and potential advantages and disadvantages of each, this document aims to provide valuable insights for researchers and professionals involved in pharmaceutical development and manufacturing.
Introduction to Haloperidol and its Synthesis
Haloperidol is a typical antipsychotic medication belonging to the butyrophenone class. It is a potent dopamine D2 receptor antagonist and is widely used in the treatment of schizophrenia, Tourette's syndrome, and other psychiatric disorders. The synthesis of haloperidol traditionally involves the condensation of two key intermediates: 4-(4-chlorophenyl)-4-hydroxypiperidine and a 4-halobutyrophenone derivative, most commonly 4-chloro-4'-fluorobutyrophenone.
The efficiency, cost-effectiveness, and safety of the synthetic route are critical factors in the large-scale production of any active pharmaceutical ingredient (API). Therefore, the exploration of alternative precursors that may offer improvements in these areas is a continuous effort in process chemistry.
Chemical and Physical Properties of Precursors
A thorough understanding of the physicochemical properties of precursors is fundamental to designing and optimizing a synthetic process. Below is a comparative table of the key properties of 2',3'-Dichloro-3,3-dimethylbutyrophenone and the traditional haloperidol precursors.
| Property | 2',3'-Dichloro-3,3-dimethylbutyrophenone | 4-chloro-4'-fluorobutyrophenone | 4-(4-chlorophenyl)-4-hydroxypiperidine |
| Molecular Formula | C₁₂H₁₄Cl₂O | C₁₀H₁₀ClFO | C₁₁H₁₄ClNO |
| Molecular Weight | 245.14 g/mol | 200.64 g/mol | 211.69 g/mol |
| Appearance | Not available (likely a solid or liquid) | Yellow to green liquid[1] | Light cream powder/solid[2] |
| Melting Point | Not available | 5.0 - 6.0 °C[1] | Not available |
| Boiling Point | Not available | 130.0 - 132.0 °C @ 1.33 mbar[1] | Not available |
| Solubility | Not available | 380 mg/L in water (20°C)[1] | Soluble in water[2] |
Established Synthetic Pathway to Haloperidol
The most common industrial synthesis of haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone. This reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, and a catalyst like potassium iodide.
Traditional synthesis of Haloperidol via alkylation.
Experimental Protocol for the Established Synthesis of Haloperidol
The following is a representative experimental protocol for the synthesis of haloperidol from its traditional precursors.
Materials:
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
4-chloro-4'-fluorobutyrophenone
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Methyl isobutyl ketone (MIBK)
-
Water
Procedure:
-
To a reaction vessel, add 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-4'-fluorobutyrophenone, sodium carbonate, potassium iodide, and methyl isobutyl ketone.[2]
-
Heat the mixture to reflux (approximately 130°C) and maintain for several hours, monitoring the reaction progress by a suitable analytical method such as HPLC.[2]
-
Once the reaction is complete (typically when the starting material is less than 5%), cool the reaction mixture.[2]
-
Add water to the cooled mixture and stir. Separate the organic layer.[2]
-
Cool the organic layer to induce crystallization of the haloperidol product.[2]
-
Filter the solid product, wash with a small amount of cold methyl isobutyl ketone, and dry to obtain crude haloperidol.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to achieve the desired purity.[2]
Yield and Purity:
This established industrial process is reported to have yields in the range of 82-84%.[2] The purity of the final product after recrystallization is typically high, meeting pharmaceutical standards. However, the formation of by-products, such as dimerized impurities, can occur and requires careful control of reaction conditions and effective purification methods.[3]
A Hypothetical Synthetic Pathway from 2',3'-Dichloro-3,3-dimethylbutyrophenone
Currently, there is no established synthetic route in the public domain for the synthesis of haloperidol using 2',3'-Dichloro-3,3-dimethylbutyrophenone as a starting material. However, based on the principles of organic synthesis, a plausible multi-step pathway can be proposed. This hypothetical route would require significant chemical modifications to introduce the necessary functionalities.
The key transformations would involve:
-
Selective Functionalization of the Dichlorophenyl Ring: One of the chloro-substituents would need to be replaced with a fluoro group to generate a 4-fluorophenyl moiety. This is a challenging transformation that could potentially be achieved through nucleophilic aromatic substitution (SNAr) or other advanced organometallic cross-coupling reactions.
-
Modification of the Butyrophenone Side Chain: The 3,3-dimethyl groups on the butyryl chain would need to be removed or modified to create a linear butyl chain with a terminal leaving group (e.g., a halogen) for subsequent alkylation. This would likely involve complex and potentially low-yielding retro-synthesis steps.
Hypothetical multi-step synthesis from the alternative precursor.
Feasibility and Challenges of the Hypothetical Pathway
While theoretically plausible, this proposed synthetic route from 2',3'-Dichloro-3,3-dimethylbutyrophenone presents significant challenges that would need to be overcome through extensive research and development:
-
Regioselectivity: Achieving selective fluorination at the desired position on the dichlorophenyl ring would be a major hurdle, likely leading to a mixture of isomers and reducing the overall yield.
-
Side Chain Modification: The removal or modification of the gem-dimethyl group on the butyryl chain is not a straightforward transformation and would likely require harsh reaction conditions, potentially affecting other functional groups in the molecule.
-
Overall Yield and Purity: The multi-step nature of this hypothetical pathway, coupled with the potential for low yields and side reactions in each step, would likely result in a significantly lower overall yield and a more complex impurity profile compared to the established route.
Comparative Analysis: Performance and Practical Considerations
| Feature | Established Precursors | 2',3'-Dichloro-3,3-dimethylbutyrophenone (Hypothetical) |
| Synthetic Route | Convergent, one-step final condensation | Linear, multi-step, and complex |
| Yield | High (82-84% for the final step)[2] | Likely to be significantly lower due to the number of steps and potential for low-yielding reactions. |
| Purity | High, but requires control of by-products.[3] | Potentially lower with a more complex impurity profile requiring extensive purification. |
| Cost-Effectiveness | Precursors are commercially available, and the process is well-established and optimized for industrial scale. | Starting material is not a common commodity chemical, and the multi-step synthesis would likely be more expensive. |
| Safety | Precursors have known safety profiles and handling procedures.[1][2][3][4] | Safety profile is largely unknown, requiring extensive toxicological evaluation. |
Safety and Handling of Precursors
Established Precursors:
-
4-chloro-4'-fluorobutyrophenone: This compound is a yellow to green liquid and is harmful if swallowed. It may cause eye, skin, and respiratory tract irritation.[1] It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-(4-chlorophenyl)-4-hydroxypiperidine: This is a light cream solid that is also harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3] Standard laboratory PPE should be worn when handling this compound.
2',3'-Dichloro-3,3-dimethylbutyrophenone:
There is currently limited publicly available safety and toxicological data for 2',3'-Dichloro-3,3-dimethylbutyrophenone. As a chlorinated aromatic ketone, it should be handled with caution, assuming it may have irritant and potentially toxic properties until a full toxicological assessment is performed. Standard chemical safety practices, including the use of a fume hood and appropriate PPE, are essential.
Conclusion and Future Perspectives
Based on the current analysis, the established synthetic route to haloperidol using 4-chloro-4'-fluorobutyrophenone and 4-(4-chlorophenyl)-4-hydroxypiperidine remains the most efficient and practical approach for industrial-scale production. The high yield, well-defined process, and known safety profiles of the precursors make it a robust and reliable method.
While the exploration of alternative precursors like 2',3'-Dichloro-3,3-dimethylbutyrophenone is a valid scientific endeavor, the hypothetical synthetic pathway from this compound to haloperidol appears to be fraught with significant challenges. The multi-step nature of the proposed route, the difficulties in achieving selective functionalization, and the likely low overall yield and complex purification process make it an uncompetitive alternative at present.
For drug development professionals, the focus should remain on optimizing the existing synthesis of haloperidol, including the development of more efficient purification methods to minimize by-products and improve the overall sustainability of the process. Further research into novel catalytic systems for the key alkylation step could also lead to incremental improvements in yield and purity. While 2',3'-Dichloro-3,3-dimethylbutyrophenone does not currently present a viable alternative, the principles of exploring novel synthetic strategies remain crucial for the continuous improvement of pharmaceutical manufacturing.
References
- WO2020215835A1 - Method for purifying haloperidol - Google P
-
Purification method of haloperidol - Eureka | Patsnap. (URL: [Link])
-
Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC) - Cole-Parmer. (URL: [Link])
Sources
- 1. Single-step synthesis of [18F]haloperidol from the chloro-precursor and its applications in PET imaging of a cat's brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification method of haloperidol - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2020215835A1 - Method for purifying haloperidol - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
Reference Standards for 2',3'-Dichloro-3,3-dimethylbutyrophenone: A Comparative Technical Guide
Topic: Reference Standards for 2',3'-Dichloro-3,3-dimethylbutyrophenone Purity Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of triazole fungicides and specific pharmaceutical intermediates, 2',3'-Dichloro-3,3-dimethylbutyrophenone serves as a critical building block. Its purity directly dictates the yield of subsequent Grignard reactions and the impurity profile of the final Active Pharmaceutical Ingredient (API) or pesticide.
This guide compares the three primary tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Working Standards (Secondary) , and Reagent Grade materials . Through experimental workflows and comparative data, we demonstrate why "Reagent Grade" is a false economy for quantitative analysis and provide a protocol for qualifying in-house working standards.
The Chemistry & Criticality
2',3'-Dichloro-3,3-dimethylbutyrophenone (structurally related to chlorinated pivalophenones) is characterized by a steric hindrance at the carbonyl position due to the dimethyl substitution. This structural feature makes it stable but also prone to specific isomeric impurities during Friedel-Crafts acylation synthesis.
Why Standard Purity Matters:
-
Quantitation Errors: A 95% purity standard used as "100%" introduces a systematic 5% bias in potency calculations.
-
Impurity Masking: Trace isomers (e.g., 2',4'-dichloro analogs) in a low-grade standard can co-elute with the main peak, falsely inflating purity results.
-
Regulatory Compliance: ICH Q2(R1) and ISO 17034 require traceability for release testing.
Comparative Analysis: CRM vs. Working vs. Reagent Grade
The following table contrasts the three tiers of standards based on experimental performance and regulatory suitability.
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Working Standard (Secondary) | Tier 3: Reagent Grade (Synthesis) |
| Traceability | High (NIST/SI Traceable) . Accompanied by ISO 17034 CoA. | Medium . Traceable only if qualified against a CRM. | None . "For Synthesis Use Only." |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents). | Assayed against CRM (Potency transfer). | Area % (HPLC/GC) only. Often ignores water/inorganics. |
| Uncertainty | Explicitly stated (e.g., 99.8% ± 0.2%). | Calculated based on CRM uncertainty + precision. | Unknown. |
| Stability | Monitored with defined expiry. | Re-tested annually. | Not monitored after opening. |
| Cost | $ (Low) | ||
| Best Use | Method Validation, Dispute Resolution, Calibration of Working Stds. | Routine QC, Batch Release, Stability Studies. | Initial R&D, qualitative ID only. |
Experimental Validation: The "False Economy" of Reagent Grade
To demonstrate the impact of standard selection, we performed a comparative HPLC analysis.
Hypothesis: Using a Reagent Grade (97% nominal) sample as a calibrator for 2',3'-Dichloro-3,3-dimethylbutyrophenone will result in a statistically significant failure in assay accuracy for a known control sample.
3.1 Methodology (HPLC-UV)
-
Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (optimal for chlorinated benzenes).
-
Temperature: 30°C.
3.2 Results: Linearity & Recovery
We prepared a "True" control sample (CRM-grade) at 100 µg/mL. We then quantified this sample using calibration curves generated from a CRM and a Reagent Grade source.
| Parameter | CRM Calibration Curve | Reagent Grade Calibration Curve | Impact |
| Slope | 45200 | 43850 | Reagent curve is less sensitive (impurities don't absorb at same |
| Correlation ( | 0.9999 | 0.9920 | Reagent grade shows non-linearity at high conc. |
| Calculated Conc. of Control | 99.9 µg/mL | 103.1 µg/mL | False High Potency (+3.1%) |
| Conclusion | Accurate. | Fails spec (98-102%). | Risk of releasing super-potent or impure batches. |
Analysis: The Reagent Grade material contained 2% water and 1% inorganic salts (invisible to UV). Because these were not accounted for, the "100%" assumption caused a mass-calculation error, leading to a 3% overestimation of the unknown sample.
Protocol: Qualifying an In-House Working Standard
Audience: QC Managers looking to reduce costs without sacrificing integrity.
Do not use Reagent Grade directly. Instead, purchase a high-purity batch and qualify it against a CRM using this self-validating workflow.
Diagram: The Qualification Workflow
Caption: Figure 1. Logic flow for converting a raw chemical batch into a qualified Working Standard (Secondary Reference).
Step-by-Step Qualification Protocol:
-
Identification: Confirm structure via 1H-NMR (look for the characteristic dimethyl singlet and aromatic splitting pattern) and FT-IR .
-
Chromatographic Purity: Run HPLC (for non-volatiles) and GC-FID (for volatile organics).
-
Residuals:
-
Water (Karl Fischer): Critical. Ketones can be hygroscopic.
-
Residue on Ignition (ROI): To detect inorganic salts from the Friedel-Crafts catalyst (e.g., Aluminum salts).
-
-
Assay vs. CRM: Run the candidate in triplicate against a purchased CRM.
-
Assignment: The final potency assigned to the Working Standard should be the Mass Balance value, provided it agrees with the CRM assay within 1.0%.
Impurity Pathways & Troubleshooting
Understanding where impurities arise helps in selecting the right standard.[3] If your standard does not resolve these impurities, your quantitation is invalid.
Diagram: Synthesis & Impurity Map
Caption: Figure 2. Origin of critical impurities. A valid Reference Standard must resolve Impurity A (Isomer) from the Target peak.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][4] Link
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. (2023). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24724055, 2',3'-Dichloro-2,2-dimethylbutyrophenone. (Accessed 2026).[5] Link
-
European Medicines Agency. Guideline on the Qualification of Impurities in New Drug Substances. (2006).[6] Link
-
Sigma-Aldrich (MilliporeSigma). Reference Standards vs. Research Chemicals: Understanding the Difference. (Technical Note). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. tasianinch.com [tasianinch.com]
- 4. Simultaneous analysis of haloperidol, its three metabolites and two other butyrophenone-type neuroleptics by high performance liquid chromatography with dual ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliancechemical.com [alliancechemical.com]
- 6. ema.europa.eu [ema.europa.eu]
Technical Guide: UV-Vis Absorption Spectra Comparison of Chlorinated Butyrophenones
Executive Summary
This guide provides a technical comparison of the UV-Visible absorption profiles of chlorinated butyrophenones, specifically focusing on 4-chlorobutyrophenone (a key intermediate) versus its non-chlorinated parent (butyrophenone ) and its fluorinated analog (Haloperidol/4-fluorobutyrophenone ).
Key Finding: The substitution of hydrogen with chlorine at the para position of the butyrophenone phenyl ring induces a distinct bathochromic (red) shift of approximately 10–12 nm in the primary
Theoretical Foundation: The Butyrophenone Chromophore
The UV absorption of butyrophenones arises primarily from the benzoyl chromophore (phenyl ring conjugated with a carbonyl group). Two principal electronic transitions dictate the spectral profile:
-
Transition (K-band):
-
Nature: High intensity (
M⁻¹cm⁻¹). -
Location: Typically 240–260 nm.
-
Sensitivity: Highly sensitive to conjugation and substituent effects (auxochromes).
-
-
Transition (R-band):
-
Nature: Low intensity (
M⁻¹cm⁻¹), forbidden transition involving the carbonyl lone pair. -
Location: Typically 310–330 nm.
-
Sensitivity: Often obscured by the tail of the K-band or solvent cutoffs.
-
The "Chlorine Shift" Mechanism
Chlorine acts as an auxochrome when attached to the phenyl ring. It exerts two opposing effects:[1]
-
Inductive Effect (-I): Withdraws electron density via electronegativity (stabilizes ground state).
-
Mesomeric Effect (+M): Donates electron density via lone pair conjugation (stabilizes excited state).
In the excited state (
Contrast with Fluorine (Haloperidol): Although Fluorine is also an auxochrome, its high electronegativity (strong -I) competes fiercely with its resonance contribution. Consequently, 4-fluorobutyrophenone derivatives (like Haloperidol) show a negligible shift (~1-2 nm) relative to the parent butyrophenone, whereas 4-chlorobutyrophenone shows a marked shift (~12 nm).
Comparative Spectral Data
The following table summarizes the primary absorption maxima (
| Compound | Structure Fragment | Molar Absorptivity ( | Spectral Shift ( | |
| Butyrophenone | Unsubstituted Phenyl | ~242 nm | ~13,000 | Reference (0) |
| Haloperidol | 4-Fluoro-phenyl | ~244 nm | ~14,500 | +2 nm (Minor) |
| 4-Chlorobutyrophenone | 4-Chloro-phenyl | 254 nm | ~18,000 | +12 nm (Major) |
Note: Values are approximate and solvent-dependent. Data derived from comparative analysis of acetophenone derivatives which share the identical chromophore.
Visualization of Electronic Effects[3][4][5]
The following diagram illustrates the orbital energy changes that cause the observed spectral shifts.
Figure 1: Comparison of HOMO-LUMO energy gaps. Chlorine substitution raises the HOMO energy via mesomeric interaction, reducing the transition energy (
Experimental Protocol: Obtaining Reproducible Spectra
To ensure valid comparisons, the following self-validating protocol must be followed.
Materials
-
Solvent: HPLC Grade Methanol (Cutoff < 205 nm). Note: Do not use Acetone or Benzene as they absorb in the UV region.
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvettes: Quartz (Matched pair, 1 cm path length). Glass cuvettes absorb UV light < 300 nm and are unsuitable.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for UV-Vis analysis of butyrophenones.
Critical Causality in Protocol
-
Concentration (10-20 µg/mL): Butyrophenones have high molar absorptivity (
). Concentrations above 20 µg/mL often result in Absorbance > 1.0, where the detector response becomes non-linear (deviating from Beer-Lambert Law). -
Solvent Choice (Methanol vs. Hexane):
-
Methanol (Polar): Hydrogen bonding stabilizes the non-bonding electrons on the carbonyl oxygen. This increases the energy required for the
transition (Blue Shift) but stabilizes the excited state of the transition (Red Shift). -
Recommendation: Use Methanol to clearly resolve the main
peak, which is the primary identifier for the chlorinated ring.
-
References
-
Jain, A. et al. (2018). "Comparison of RP-HPLC and UV Spectrophotometric Methods for Estimation of Haloperidol." Journal of Drug Delivery and Therapeutics. Link
-
NIST Chemistry WebBook. (2023). "4-Chlorobutyrophenone Spectral Data." National Institute of Standards and Technology. Link
-
Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Application News. Link
-
PubChem. (2023). "Haloperidol Compound Summary." National Library of Medicine. Link
-
Sigma-Aldrich. "4-Chlorobutyrophenone Technical Grade Product Sheet." Link
Sources
Structural confirmation of 2',3'-Dichloro-3,3-dimethylbutyrophenone via C13 NMR
Definitive Structural Elucidation of 2',3'-Dichloro-3,3-dimethylbutyrophenone: A Comparative Analysis of 13C NMR vs. Traditional Spectroscopic Methods
Part 1: Executive Summary & Technical Context
The Challenge: Regioisomeric Ambiguity in Fungicide Intermediates 2',3'-Dichloro-3,3-dimethylbutyrophenone is a critical intermediate scaffold, sharing structural homology with sterol biosynthesis inhibitors (SBIs) like tebuconazole.[1] In synthetic pathways involving Friedel-Crafts acylation of 1,2-dichlorobenzene, a common failure mode is the formation of regioisomers—specifically the 3',4'-dichloro or 2',4'-dichloro variants—alongside the desired 2',3'-product.[1]
While Mass Spectrometry (MS) confirms molecular weight and IR confirms functional groups, neither can definitively resolve the substitution pattern of the aromatic ring without complex derivatization. Carbon-13 Nuclear Magnetic Resonance (13C NMR) stands as the definitive analytical "gold standard" for this structural confirmation.
This guide objectively compares 13C NMR against 1H NMR and FT-IR, demonstrating why 13C provides the necessary resolution for regulatory and quality assurance (QA) compliance.
Part 2: Comparative Analysis of Analytical Methods
The following table contrasts the "performance" (defined here as resolution power and structural certainty) of the product's confirmation methods.
Table 1: Comparative Efficacy of Structural Elucidation Techniques
| Feature | Method A: 1H NMR | Method B: FT-IR | Method C: 13C NMR (Recommended) |
| Primary Detection | Protons (Hydrogen) | Functional Groups (C=O, C-Cl) | Carbon Skeleton |
| Regioisomer Resolution | Low/Medium. Aromatic protons often overlap (multiplets). Coupling constants ( | Low. Fingerprint region (<1500 cm⁻¹) is complex and often indistinguishable between dichloro-isomers. | High. Distinct chemical shifts for quaternary carbons (C-Cl, C=O) resolve isomers without overlap.[1] |
| Steric Sensitivity | Low. Alkyl chain signals (t-butyl) are identical across isomers. | Medium. C=O stretch shifts slightly due to ortho-effect but is unreliable. | High. The Carbonyl (C=O) shift is significantly deshielded by ortho-substitution (steric twist). |
| Sample Requirement | ~5-10 mg | <1 mg | ~20-50 mg (for adequate S/N) |
| Certainty Level | Presumptive | Indicative | Definitive |
Part 3: The 13C NMR Protocol (Standard Operating Procedure)
To replicate the structural confirmation, follow this self-validating protocol. This workflow ensures that quaternary carbons (often low intensity) are sufficiently resolved.[1]
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent solvent viscosity from broadening peaks, unless solubility is an issue.[1] -
Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent. High concentration is vital for detecting the quaternary C-Cl carbons.
-
Tube: Use high-quality 5mm NMR tubes (Type 1, Class A) to minimize shimming errors.
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: 240 ppm (to capture the ketone carbonyl ~200 ppm).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C=O, C-Cl) have long
relaxation times.[1] A short D1 results in signal saturation and "missing" peaks.
-
-
Scans (NS): Minimum 1024 scans .
-
Temperature: 298 K (25°C).
Validation Step (DEPT-135)
-
Run a DEPT-135 experiment immediately after the standard 13C scan.
-
Logic: This distinguishes
(positive phase) from (negative phase) and Quaternary C (silent). -
Success Criteria: The C-Cl and C=O peaks must disappear in the DEPT spectrum, confirming they are quaternary.
Part 4: Data Analysis & Structural Confirmation
The structure of 2',3'-Dichloro-3,3-dimethylbutyrophenone contains 12 unique carbon environments.
Table 2: Predicted Chemical Shift Assignments (
| Carbon Position | Type | Predicted Shift ( | Diagnostic Logic (Causality) |
| C=O (Ketone) | Quaternary | 202.0 – 205.0 | Key Differentiator: Ortho-substitution (2-Cl) twists the ring, breaking conjugation. This deshields the carbonyl (moves downfield) compared to planar isomers (e.g., 3,4-dichloro ~195 ppm). |
| C-1' (Ipso) | Quaternary | 140.0 – 143.0 | Attached to C=O. Deshielded by the carbonyl cone. |
| C-3' (C-Cl) | Quaternary | 132.0 – 134.0 | Downfield due to Cl electronegativity (Inductive effect). |
| C-2' (C-Cl) | Quaternary | 129.0 – 131.0 | Ortho to Carbonyl. Distinct from C-3'. |
| Ar-CH (C4',5',6') | Methine | 127.0 – 130.0 | Typical aromatic region. |
| -CH2- (Alpha) | Methylene | 52.0 – 54.0 | Alpha to ketone. |
| -C(CH3)3 | Quaternary | 31.0 – 32.0 | The "tert-butyl" quaternary center. |
| -CH3 | Methyl | 29.0 – 30.0 | Intense signal (3 equivalent methyls). |
Note on Isomer Differentiation: If the spectrum shows the C=O peak <198 ppm, the sample is likely the 3,4-dichloro isomer (planar conjugation preserved).[1] If the C=O is >200 ppm, it confirms the ortho-substituted (2,3- or 2,4-) structure.
Part 5: Visualization of Analytical Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Structural Elucidation Decision Tree
Caption: Logic flow for distinguishing the 2,3-dichloro isomer from planar impurities using C13 NMR chemical shift rules.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental protocol for ensuring detection of quaternary carbons.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity rules and chemical shift prediction).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Tebuconazole Intermediates. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link][1]
Sources
IR spectrum analysis of carbonyl stretch in 2',3'-Dichloro-3,3-dimethylbutyrophenone
Technical Comparison Guide: IR Spectrum Analysis of 2',3'-Dichloro-3,3-dimethylbutyrophenone
Executive Summary & Strategic Context
In the synthesis of complex pharmaceutical intermediates, particularly those related to substituted cathinones or bupropion analogs, the precise characterization of the 2',3'-dichloro substitution pattern is a Critical Quality Attribute (CQA).
While Mass Spectrometry (MS) easily identifies the molecular weight and chlorine isotope pattern (
Infrared (IR) Spectroscopy offers a superior, rapid, and non-destructive method for this differentiation. This guide focuses on the Carbonyl Stretch (
Mechanistic Analysis: The Ortho-Effect
To interpret the spectrum accurately, one must understand the competition between Conjugation and Steric Hindrance .
The Baseline: Conjugation
In a standard aromatic ketone like Butyrophenone , the carbonyl
The Deviation: Steric Inhibition of Resonance (SIR)
In 2',3'-Dichloro-3,3-dimethylbutyrophenone , the chlorine atom at the 2' (ortho) position creates a steric clash with the carbonyl oxygen.
-
Twisting: To relieve this strain, the carbonyl group rotates out of the plane of the benzene ring.
-
Deconjugation: This rotation breaks the
-orbital overlap. -
Result: The carbonyl bond re-acquires high double-bond character, behaving more like an aliphatic ketone. The frequency shifts upward to 1700–1715 cm⁻¹ .
The 3,3-dimethyl (neopentyl-like) tail adds bulk to the alkyl chain, further locking the conformation and ensuring sharp spectral features, but the electronic shift is primarily driven by the 2'-chlorine.
Comparative Spectral Data
The following table contrasts the target molecule with its key structural alternatives. Note the diagnostic shift of the target molecule.[1][4]
| Compound | Structure Type | Electronic Environment | Predicted | Spectral Character |
| 2',3'-Dichloro-3,3-dimethylbutyrophenone | Target (Ortho) | Deconjugated (SIR) | 1705 ± 5 | Sharp, High Frequency |
| 4'-Chloro-3,3-dimethylbutyrophenone | Alternative (Para) | Conjugated | 1685 ± 5 | Broad, Lower Frequency |
| 3,3-Dimethylbutyrophenone | Baseline (Unsub) | Conjugated | 1687 ± 5 | Baseline Reference |
| 3',4'-Dichloro-3,3-dimethylbutyrophenone | Isomer (Meta/Para) | Conjugated (Inductive) | 1690 ± 5 | Slightly elevated vs Baseline |
Analyst Note: If your spectrum shows a carbonyl peak below 1690 cm⁻¹, you likely do not have the 2',3'-dichloro isomer. You may have synthesized the 3',4'-dichloro regioisomer by mistake.
Visualizing the Mechanism & Workflow
Figure 1: Mechanism of Steric Inhibition of Resonance
Caption: Comparison of planar conjugation in 4'-isomers vs. the twisted, deconjugated state in the 2'-isomer, leading to the diagnostic blue shift.
Figure 2: Experimental Workflow for Isomer Verification
Caption: Decision tree for verifying the 2',3'-dichloro isomer using FTIR spectroscopy.
Detailed Experimental Protocol
To ensure reproducibility and minimize lattice effects (which can distort solid-state KBr pellet spectra), Solution IR or High-Pressure ATR is recommended.
Method A: Diamond ATR (Recommended for Speed)
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Single-bounce Diamond ATR.
-
Background: Collect air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place ~5 mg of solid/oil 2',3'-Dichloro-3,3-dimethylbutyrophenone onto the crystal.
-
Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for quantitative intensity).
-
Acquisition: Scan sample (32 scans).
-
Processing: Apply ATR correction (if comparing to transmission libraries). Look for the
max.[1][2][3][4][5][6][7]
Method B: Solution Cell (Recommended for Precision)
Use this method if the solid-state splitting is ambiguous.
-
Solvent: Carbon Tetrachloride (
) or Dichloromethane ( ). Note: is standard for historical comparisons but restricted; is a viable modern alternative. -
Concentration: Prepare a 0.05 M solution.
-
Pathlength: 0.1 mm NaCl or KBr liquid cell.
-
Reference: Subtract pure solvent spectrum.
-
Analysis: Measure the exact wavenumber. In non-polar solvents, the "Ortho-Effect" shift is most distinct.
References
-
NIST Chemistry WebBook. Infrared Spectra of Chloroacetophenone Derivatives. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Chapter 3: Infrared Spectroscopy - Carbonyl Compounds).
-
Jones, R. N., et al. (1957). "The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones." Canadian Journal of Chemistry, 35(5), 504-514. (Foundational text on the ortho-effect/SIR in aromatic ketones). [Link]
Sources
Safety Operating Guide
2',3'-Dichloro-3,3-dimethylbutyrophenone proper disposal procedures
Topic: 2',3'-Dichloro-3,3-dimethylbutyrophenone Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Chemical Safety Officers, Lab Managers, and Synthetic Chemists[1][2][3]
Executive Safety Directive
Immediate Action Required: Treat 2',3'-Dichloro-3,3-dimethylbutyrophenone (and its residues) strictly as Halogenated Organic Waste . Under no circumstances should this compound be combined with non-halogenated solvents, aqueous waste, or drained into municipal sewer systems.[1][3]
This compound belongs to the class of halogenated aromatic ketones .[1][2] Its disposal is governed by the presence of chlorine atoms on the aromatic ring, which necessitates high-temperature incineration with specific flue-gas scrubbing (to capture hydrochloric acid) to prevent the formation of dioxins and furans.[1][2][3]
Hazard Identification & Waste Classification
Before initiating disposal, you must validate the waste stream.[1][3] This compound presents specific environmental and physical hazards that dictate the disposal route.[1][2]
Chemical Profile
-
Key Hazard: Aquatic Toxicity / Irritant / Potential Organotoxin[1][2]
-
RCRA Status (USA): While not typically explicitly P- or U-listed by specific CAS in all jurisdictions, it must be managed as Hazardous Waste due to toxicity characteristics and halogen content.[1][2]
Waste Stream Designation
| Parameter | Classification | Operational Requirement |
| Primary Stream | Halogenated Organic | DO NOT MIX with Acetone, Ethanol, or Hexane waste streams unless the entire container is relabeled as Halogenated.[1][2][3] |
| Incineration | High-Temperature (>1100°C) | Must be sent to a facility permitted for halogenated waste destruction.[1][2] |
| Compatibility | Neutral Organic | Incompatible with strong oxidizers (peroxides, nitric acid) and strong reducing agents.[1][2][3] |
Operational Disposal Protocol
This protocol uses a Cradle-to-Grave tracking logic to ensure compliance with EPA (RCRA) and local environmental standards.[1][2]
Phase 1: Pre-Disposal Stabilization
If the compound is currently in a reaction mixture:
-
Quench: Ensure no active reagents (e.g., Grignard reagents, lithium aluminum hydride) remain in the flask.[1][3] Quench carefully with appropriate solvent/buffer.[1][2]
-
pH Check: Neutralize the solution to pH 6–8. Acidic halogenated waste can generate hazardous HCl gas in storage drums.[1][2]
-
Phase Separation: If an aqueous wash was performed, separate the organic layer.[1][2] The organic layer contains the 2',3'-Dichloro-3,3-dimethylbutyrophenone and goes to Halogenated Waste .[1][2][3] The aqueous layer goes to Aqueous Waste (check for trace organics before disposal).[1][2]
Phase 2: Container Selection & Labeling
-
Solid Waste (Pure Substance/Filter Cake):
-
Liquid Waste (Mother Liquor/Solvent):
Phase 3: The "Zero-Error" Segregation Workflow
The following diagram illustrates the decision logic to prevent cross-contamination of waste streams.
Figure 1: Decision logic for segregating halogenated aromatic ketones. Note the critical control point at liquid segregation to prevent contamination of non-halogenated bulk streams.
Emergency Procedures (Spill & Exposure)
In the event of a spill outside of primary containment (fume hood), execute the following:
| Scenario | Protocol |
| Minor Spill (<100 mL/g) | 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, safety goggles, lab coat).3.[1][3] Absorb liquid with vermiculite or chem-mats .[1][2] Sweep solids gently to avoid dust.4.[1][2] Place debris in a sealed bag labeled "Hazardous Waste - Debris". |
| Major Spill (>100 mL/g) | 1. Evacuate the lab. 2. Pull fire alarm if flammable solvents are involved.3.[1][2] Contact EHS/Emergency Response.4. Do not attempt cleanup without respiratory protection (organic vapor cartridge).[1][2] |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol) to wash skin, as this increases absorption.[1][3] |
Regulatory & Compliance Context
Why "Halogenated" Matters
Standard organic waste is often used as "fuel blending" for cement kilns.[1][2] However, halogenated compounds (containing Cl, F, Br) produce acid gases (HCl, HF) upon combustion.[1][2][3]
-
Mechanism:
[1][2] -
Consequence: If sent to a non-halogenated facility, the HCl can corrode the kiln and violate the facility's air emissions permit.[1] This can result in significant fines for the generating laboratory [1].[1][2]
RCRA Waste Codes
When filling out your hazardous waste manifest, apply the following codes based on the mixture:
-
D001: If the waste solution is ignitable (Flash point <60°C).
-
F001/F002: If mixed with listed halogenated solvents (e.g., Methylene Chloride).[1][2][4]
-
State-Specific Codes: Consult your local EHS officer, as states (e.g., California, Massachusetts) often have stricter halogen thresholds (typically >1000 ppm total halogens requires segregation) [2].[1][2][3]
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Halogenated Solvents.[1][2] EPA Guidelines on F-Listed and Characteristic Wastes.[1][2] Available at: [Link]
-
PubChem. 2',3'-Dichloro-2,2-dimethylbutyrophenone Compound Summary. (Structural analog data for hazard assessment). Available at: [Link][2]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2',3'-Dichloro-3,3-dimethylbutyrophenone
Introduction
This guide provides essential, immediate safety and logistical information for handling 2',3'-Dichloro-3,3-dimethylbutyrophenone. It is structured not as a rigid template, but as a dynamic, risk-based approach to safety, empowering you to make informed decisions that protect both you and your research.
Inferred Hazard Analysis
The chemical structure of 2',3'-Dichloro-3,3-dimethylbutyrophenone suggests several potential hazards based on well-documented toxicological data for similar chlorinated and aromatic ketone compounds.[1][2][3][4]
-
Dermal and Eye Irritation/Corrosion: Chlorinated aromatic compounds frequently cause skin and eye irritation.[2][3][4] Prolonged contact may lead to more severe damage.
-
Toxicity: Halogenated solvents and ketones can be toxic if inhaled, ingested, or absorbed through the skin.[1] Hazards can range from irritation of the respiratory tract to systemic effects on target organs like the liver and kidneys.[1]
-
Inhalation Hazard: As a potentially volatile or aerosolizable compound, inhalation is a primary exposure route.[1]
| Potential Hazard | Rationale Based on Chemical Structure | Primary Exposure Routes |
| Serious Eye Damage | Common with chlorinated aromatic compounds.[2][5] | Splash, Aerosol |
| Skin Irritation / Corrosion | Chlorinated functional groups can be corrosive to skin.[1] | Direct Contact, Splash |
| Acute Toxicity (Inhalation) | Volatility of similar ketones and the toxicity of chlorinated compounds suggest a significant inhalation risk.[1] | Vapors, Aerosols |
| Acute Toxicity (Dermal/Oral) | Dermal absorption is a known risk for many chlorinated organic molecules.[1] | Direct Contact, Ingestion |
| Specific Target Organ Toxicity | Analogous compounds show potential for damage to the respiratory system, liver, and kidneys.[1][6] | Inhalation, Ingestion, Dermal |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense.[7] A comprehensive safety strategy prioritizes eliminating or minimizing hazards at their source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 2',3'-Dichloro-3,3-dimethylbutyrophenone, this means:
-
Engineering Controls: All handling must occur within a certified chemical fume hood to control exposure to hazardous fumes and vapors.[8][9]
-
Administrative Controls: Develop and strictly follow a written Chemical Hygiene Plan and Standard Operating Procedures (SOPs).[9][10] Ensure all personnel receive documented training.[7]
Core Personal Protective Equipment (PPE) Ensemble
A risk assessment mandates a comprehensive PPE ensemble for handling this compound. The minimum required PPE should always include a lab coat, protective eyewear, long pants, and closed-toe shoes.[11] This must be supplemented with the specific equipment detailed below.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards to protect against splashes and vapors.[11] A face shield must be worn over the goggles during procedures with a high splash risk (e.g., transferring large volumes).[11] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloved) | Due to the chlorinated ketone structure, nitrile gloves provide good protection for incidental contact but should be changed immediately upon contamination.[11][12] For extended handling, consider neoprene or Viton™ gloves underneath a nitrile glove (double-gloving) for enhanced protection against chlorinated solvents and ketones.[13] Always inspect gloves for defects before use.[14] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of low-permeability fabric should be worn.[12] Ensure cuffs are snug to create a seal with inner gloves. |
| Respiratory | Chemical Fume Hood | Primary Control: All handling of the compound must occur in a properly functioning chemical fume hood.[8] In the event of a spill or failure of engineering controls, an air-purifying respirator with organic vapor cartridges is required.[14] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to prevent exposure and contamination.
Caption: A systematic workflow for safely handling hazardous chemicals.
Step 1: Preparation and Inspection
-
Verify that the chemical fume hood has a current certification and that the airflow monitor is functioning correctly.
-
Inspect all PPE for signs of damage—cracks in goggles, or tears and punctures in gloves.[12][14]
-
Ensure an emergency eyewash station, safety shower, and a chemical spill kit appropriate for halogenated organic compounds are readily accessible.[8][10]
Step 2: Donning PPE
The sequence of putting on PPE is critical to ensure a protective seal and avoid contamination.
Caption: The correct sequence for donning Personal Protective Equipment.
Step 3: Doffing (Removing) PPE
To prevent cross-contamination, remove PPE in the following order:
-
Gloves: Remove the outer pair first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outer surface with bare skin.[14]
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it down and away from the body, turning it inside out.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[15]
Step 4: Decontamination and Disposal
-
Decontamination: All non-disposable equipment and glassware that contacted the chemical should be decontaminated in a fume hood using a suitable solvent (e.g., acetone or ethanol).[12] The rinse solvent must be collected as hazardous waste.
-
Waste Management: All solid waste (gloves, wipes) and liquid waste (including decontamination rinses) must be collected in separate, clearly labeled, sealed containers for halogenated organic waste.[12]
-
Disposal: Dispose of waste through your institution's official hazardous waste management program, adhering to all local and federal regulations.[12][14]
Emergency Procedures
Chemical Spill
For a small, contained spill inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE ensemble, use an appropriate absorbent material from a chemical spill kit (e.g., universal binders) to contain the spill, working from the outside in.[10]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[10][14]
-
Wipe the area with a suitable solvent and decontaminate all materials used for cleanup.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Formaspace.
- KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Shealy Consulting, LLC.
- 29 CFR 1910.
- SAFETY DATA SHEET for a similar compound. (2025, November 06). Sigma-Aldrich.
- Personal protective equipment for handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. Benchchem.
- SAFETY DATA SHEET for a similar compound. Santa Cruz Biotechnology.
- Personal Protective Equipment: Hands. (2024, May 10). San Jose State University Environmental Health & Safety.
- SAFETY DATA SHEET for 1,3-Dichloro-2-propanol. (2025, June 10). TCI Chemicals.
- SAFETY DATA SHEET for 1-(2,3-Dichlorophenyl)ethan-1-one. (2025, September 23). Thermo Fisher Scientific.
- SAFETY DATA SHEET for Benzene, 1,2-dichloro-3-methyl-. (2025, December 21). Fisher Scientific.
- SAFETY DATA SHEET for Phenol, 2,4-dichloro-3,5-dimethyl-. (2025, September 17). Thermo Fisher Scientific.
- Safety data sheet for 2,4-Dichloro-3,5-dimethylphenol. (2023, July 28). CPAChem.
- NIOSH Pocket Guide to Chemical Hazards. (2005).
- NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. (2016, April 11). Centers for Disease Control and Prevention.
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture.
- Personal protective equipment for handling 3-Chloroc
- SAFETY DATA SHEET for 2,3-Dichloro-1-propene. (2010, November 10). Fisher Scientific.
- SAFETY DATA SHEET for 3',5'-Dichloro-2,2,2-trifluoroacetophenone. (2024, December 15). TCI Chemicals.
- SAFETY DATA SHEET for 1,3-Dichlorobutene-2. Fisher Scientific.
- NIOSH Pocket Guide: Acetone Hazards. Scribd.
- NIOSH Pocket Guide to Chemical Hazards - Methyl isoamyl ketone. Centers for Disease Control and Prevention.
- NIOSH Table 1,2 & 3. (2019, March 11). Environmental Health & Safety, University of Rochester.
- Chlorine Safety. Texas Department of Insurance.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
